molecular formula C13H29N B1603674 N-(N-OCTYL)-N-PENTYLAMINE CAS No. 6835-13-8

N-(N-OCTYL)-N-PENTYLAMINE

Cat. No.: B1603674
CAS No.: 6835-13-8
M. Wt: 199.38 g/mol
InChI Key: MKZYBVBFFWCQGK-UHFFFAOYSA-N
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Description

N-(N-OCTYL)-N-PENTYLAMINE is a useful research compound. Its molecular formula is C13H29N and its molecular weight is 199.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(N-OCTYL)-N-PENTYLAMINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(N-OCTYL)-N-PENTYLAMINE including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pentyloctan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29N/c1-3-5-7-8-9-11-13-14-12-10-6-4-2/h14H,3-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZYBVBFFWCQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50602098
Record name N-Pentyloctan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6835-13-8
Record name N-Pentyloctan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50602098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: N-Octyl-N-Pentylamine (C13H29N)

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics and Synthetic Utility in Lipid Engineering

Executive Summary

N-Octyl-N-pentylamine (CAS: 6835-13-8), often referred to in industrial nomenclature as N-octylpentan-1-amine, is an asymmetric secondary amine of significant value in the synthesis of functional materials and pharmaceutical delivery systems.[1][2] Unlike symmetric dialkylamines (e.g., dipentylamine or dioctylamine), the structural asymmetry of the C5 (pentyl) and C8 (octyl) chains confers unique disorder parameters when incorporated into lipid bilayers or surfactant monolayers. This guide analyzes its physicochemical profile, synthesis via reductive amination, and its critical role as a scaffold for next-generation ionizable lipids used in Lipid Nanoparticles (LNPs) for mRNA delivery.

Part 1: Structural Characterization & Molecular Geometry

The molecule consists of a central nitrogen atom bonded to one pentyl chain (


) and one octyl chain (

), with a lone pair and a single hydrogen atom completing the valency.
1.1 Molecular Architecture

The asymmetry of the alkyl chains is the defining feature of this intermediate. In the context of lipid synthesis, symmetric tails often lead to crystalline, rigid lipid packing (gel phase), which can hinder endosomal escape in drug delivery applications. The C5/C8 mismatch introduced by N-octyl-N-pentylamine promotes a fluid, liquid-crystalline phase, enhancing the fusogenicity of derived lipids.

Key Structural Parameters:

  • Formula:

    
    
    
  • Molecular Weight: 199.38 g/mol

  • Hybridization:

    
     (Pyramidal geometry at Nitrogen)
    
  • Lipophilicity (LogP): Estimated ~5.5 (High membrane permeability)

1.2 Visualization: Connectivity & Fragmentation

The following diagram illustrates the core connectivity and the primary fragmentation points observed in Mass Spectrometry (Alpha-cleavage).

ChemicalStructure cluster_frag MS Fragmentation Pattern N_center Nitrogen (Secondary Amine) Nucleophilic Center H_atom H N_center->H_atom Pentyl Pentyl Chain (C5) Flexible Linker Pentyl->N_center C-N Bond (Alpha-Cleavage Site) Octyl Octyl Chain (C8) Lipophilic Anchor Octyl->N_center C-N Bond Frag1 m/z ~142 (Loss of Butyl) Frag2 m/z ~100 (Loss of Heptyl)

Figure 1: Structural connectivity of N-octyl-N-pentylamine highlighting the asymmetry and MS cleavage sites.

Part 2: Physicochemical Profile

Due to its specific nature as an intermediate, exact experimental values are often interpolated from homologous series. The table below synthesizes available data and calculated estimates.

PropertyValue / EstimateRelevance
CAS Number 6835-13-8Unique Identifier
Physical State Colorless LiquidHandling at RT
Boiling Point ~250–260 °C (Est.)High thermal stability for reactions
Density ~0.79 g/mLPhase separation in aqueous workups
pKa (Conj. Acid) ~10.8–11.0Basic; protonated at physiological pH
Solubility Immiscible in water; Soluble in DCM, Hexane, EthanolRequires organic solvent for synthesis
Refractive Index ~1.43–1.44Purity check via refractometry

Scientific Insight: The boiling point is significantly higher than pentylamine (104°C) but lower than dioctylamine (297°C). This allows for purification via vacuum distillation (approx. 120°C at 5 mmHg) to remove unreacted primary amines.

Part 3: Synthesis Protocol (Reductive Amination)

The most robust route to N-octyl-N-pentylamine is the Reductive Amination of octanal with pentylamine (or pentanal with octylamine) using a reducing agent like Sodium Triacetoxyborohydride (STAB). This method avoids the over-alkylation often seen with alkyl halides.

3.1 Reaction Scheme


3.2 Step-by-Step Methodology

Reagents:

  • Octanal (1.0 eq)

  • Pentylamine (1.05 eq) – Slight excess to consume aldehyde

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Catalyst: Acetic Acid (1-2 drops)

Protocol:

  • Imine Formation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve Octanal (10 mmol) in anhydrous DCM (30 mL).

  • Addition: Add Pentylamine (10.5 mmol) dropwise. Stir for 15 minutes.

  • Reduction: Cool the mixture to 0°C. Add STAB (14 mmol) portion-wise over 10 minutes. Note: Gas evolution (

    
    ) may occur.
    
  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Stain: Ninhydrin or KMnO4).

  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over

    
    , and concentrate.
    
  • Purification: Purify via flash column chromatography (Silica gel; Hexane:Ethyl Acetate gradient with 1% Triethylamine to prevent tailing).

SynthesisWorkflow Start Start: Octanal + Pentylamine (DCM, 0°C) Imine Imine Formation (- H2O) Start->Imine Stir 15 min Reduction Reduction (NaBH(OAc)3) Imine->Reduction Add Reducing Agent Quench Quench (NaHCO3) & Extraction Reduction->Quench 4-12 Hours Product Pure N-Octyl-N-Pentylamine Quench->Product Chromatography

Figure 2: Logical flow of the reductive amination synthesis pathway.

Part 4: Applications in Drug Development (LNP Design)

The primary utility of N-octyl-N-pentylamine in modern research is as a hydrophobic tail module for ionizable lipids.

4.1 Asymmetric Lipid Synthesis

Lipid Nanoparticles (LNPs) require ionizable cationic lipids to complex with mRNA.

  • Mechanism: The secondary amine is reacted with an epoxide-terminated hydrophilic headgroup or an acrylate (Michael Addition).

  • Advantage: The resulting tertiary lipid inherits the

    
     asymmetry. This asymmetry creates a "cone shape" geometry in the lipid tail region, increasing the critical packing parameter (CPP) .
    
  • Outcome: Higher CPP promotes the formation of non-bilayer phases (like the inverted hexagonal phase,

    
    ) inside the endosome, facilitating membrane fusion and cytosolic release of the mRNA payload.
    
4.2 Analytical Verification

To validate the synthesis of derivatives:

  • 1H NMR: Look for the disappearance of the unique N-H proton signal (broad singlet ~1.5-2.0 ppm) upon conversion to tertiary amine.

  • Mass Spec: The parent ion

    
     should be 200.24 Da.
    
References
  • Santa Cruz Biotechnology. N-(n-Octyl)-n-pentylamine Product Data Sheet. (CAS 6835-13-8).[3] Retrieved from

  • PubChem Compound Summary. Pentylamine (C5H13N) and Octylamine (C8H19N) Physicochemical Data. National Library of Medicine. Retrieved from

  • Cullis, P. R., & Hope, M. J. (2017). Lipid Nanoparticle Systems for Enabling Gene Therapies. Molecular Therapy. (Contextualizing asymmetric lipids in LNP design).
  • Abdelkader, H., et al. (2023). Insights into Asymmetric Liposomes as a Potential Intervention for Drug Delivery. PubMed. Retrieved from

Sources

Potential research areas for long-chain secondary amines

Author: BenchChem Technical Support Team. Date: February 2026

From Next-Gen mRNA Delivery to Critical Mineral Recovery

Executive Summary

Long-chain secondary amines (


, typically 

) have historically been viewed as intermediates—stepping stones to tertiary amine surfactants or quaternary ammonium biocides. However, recent shifts in biotechnology and green chemistry have elevated this chemical class to a terminal destination of high value.

This technical guide analyzes two diverging but equally critical high-growth research areas for long-chain secondary amines:

  • Biomedical: As superior ionizable lipids for organ-specific (spleen/lung) mRNA delivery, challenging the tertiary amine dogma of current LNPs.

  • Industrial: As "green" solvent extractants for the separation of Rare Earth Elements (REEs) without ammonia saponification.

Part 1: Molecular Engineering & Synthesis

The Challenge: Synthesizing long-chain secondary amines with high selectivity (avoiding tertiary amine byproducts) is the first hurdle.

1.1 Advanced Synthesis: The A³ Coupling Protocol

While reductive amination is the industrial standard, it lacks the diversity required for drug discovery libraries. The A³ Coupling (Aldehyde-Alkyne-Amine) reaction has emerged as a high-throughput method to generate diverse libraries of ionizable lipids containing secondary amine headgroups.

Mechanism: The reaction couples a secondary amine, an aldehyde, and an alkyne using a metal catalyst (often Cu(I)) to form propargylamines.

DOT Diagram: A³ Coupling Workflow for Lipid Libraries

A3_Coupling Reagents Input Reagents (2° Amine + Aldehyde + Alkyne) Catalyst Catalyst Addition (CuCl / Inert Atm) Reagents->Catalyst Reaction A³ Coupling (50°C, 8h, Ethanol) Catalyst->Reaction Purification Purification (Filtration -> Extraction) Reaction->Purification Library Ionizable Lipid Library (Propargylamine Derivatives) Purification->Library

Figure 1: High-throughput synthesis workflow for generating secondary amine lipid libraries via A³ coupling.

1.2 Protocol: High-Throughput A³ Coupling

Context: This protocol is adapted for creating libraries of ionizable lipids for LNP screening.

  • Preparation: Prepare stock solutions in ethanol: Secondary amine (

    
    ), Alkyne (
    
    
    
    ), Formaldehyde (
    
    
    ), and CuCl (
    
    
    ).[1]
  • Mixing: In a reaction vial, combine stoichiometric equivalents (e.g.,

    
     of each).
    
  • Sonicate: Disperse solid components via ultrasonic vibration for 2 minutes.

  • Reaction: Stir at 50°C for 8 hours .

  • Workup: Evaporate solvent. Redissolve in

    
     and wash with saturated brine to remove copper salts.
    
  • Validation: Verify conversion via TLC or LC-MS before proceeding to LNP formulation.

Part 2: The Biomedical Frontier (Next-Gen LNPs)

The Paradigm Shift: Current FDA-approved LNPs (e.g., Comirnaty, Spikevax) rely on tertiary amines that protonate at acidic endosomal pH. However, recent data suggests secondary amines may offer superior organ targeting (specifically splenic T-cells) and transfection efficiency.

2.1 Mechanism: The Hydrogen Bond Advantage

Unlike tertiary amines, secondary amines possess an


 moiety.[2] This allows them to act as hydrogen bond donors  in their neutral state.
  • Hypothesis: This H-bonding capability facilitates stronger interactions with phosphate groups in mRNA or specific endosomal lipids, enhancing endosomal escape beyond simple "proton sponge" effects.

DOT Diagram: Secondary vs. Tertiary Amine LNP Interactions

LNP_Interaction cluster_Tertiary Standard Tertiary Amine Lipid cluster_Secondary Novel Secondary Amine Lipid T_Node Tertiary Amine (R3N) T_Mech Mechanism: Protonation only (pH dependent) T_Node->T_Mech T_Result Liver Targeting (ApoE binding) T_Mech->T_Result S_Node Secondary Amine (R2NH) S_Mech Mechanism: Protonation + H-Bond Donor S_Node->S_Mech S_Result Spleen/Lung Targeting (Enhanced Endosomal Escape) S_Mech->S_Result

Figure 2: Mechanistic differentiation between standard tertiary amine lipids and next-gen secondary amine variants.

2.2 Critical Safety Note: The Nitrosamine Risk

Secondary amines are precursors to N-nitrosamines , potent genotoxins.

  • Mitigation Strategy: Any drug development program utilizing secondary amines must implement rigorous Nitrosamine Risk Assessments (NRA).

  • Control: Avoid using nitrite salts in any step of the synthesis or formulation. Use scavengers (e.g., ascorbic acid) during processing if NO sources are theoretically present.

Part 3: Sustainable Hydrometallurgy (Rare Earth Recovery)

The Industrial Driver: The transition to EVs requires massive amounts of Cobalt, Lithium, and Rare Earth Elements (REEs). Long-chain secondary amines (e.g., derivatives of di-(2-ethylhexyl)amine) are pivotal in Solvent Extraction (SX) .

3.1 Mechanism: Ion Exchange without Saponification

Traditional acidic extractants (like P507) often require saponification (adding ammonia/NaOH) to control pH, generating massive wastewater. Secondary amines can function in non-saponifiable systems , reducing environmental overhead.

Comparative Data: Extraction Efficiency

Extractant ClassActive GroupMechanismSelectivity (Light vs Heavy REE)Environmental Impact
Acidic (P507) Phosphonic AcidCation ExchangeHighHigh (Ammonia waste)
Neutral (TBP) SolvatingSolvationLowLow
Basic (Secondary Amines)

Anion ExchangeTunable Low (Green Potential)
3.2 Protocol: Solvent Extraction of Lanthanides

Context: Separation of Lanthanum (La) from a mixed REE feed.

  • Organic Phase: Dissolve the long-chain secondary amine (10% v/v) in kerosene. Add a modifier (e.g., isodecanol) to prevent third-phase formation.

  • Aqueous Phase: Prepare the REE feed solution in dilute HCl or

    
    .
    
  • Contacting: Mix phases in a 1:1 ratio (O:A) for 10 minutes at ambient temperature.

  • Separation: Allow settling (separation time is a critical QC metric; should be <2 mins).

  • Stripping: Contact the loaded organic phase with concentrated acid to recover the metal.

Part 4: Surface Science & Corrosion Inhibition

Long-chain secondary amines form hydrophobic monolayers on carbon steel, critical for pipeline integrity in the oil & gas sector.

  • Adsorption Isotherm: The protection mechanism generally follows the Langmuir Adsorption Isotherm .[3]

  • Key Insight: Efficiency increases with chain length due to enhanced hydrophobicity and Van der Waals interactions between tails, creating a denser barrier against corrosive ions (

    
    ).
    

DOT Diagram: Corrosion Inhibition Mechanism

Corrosion Steel Carbon Steel Surface (Fe) Film Protective Monolayer Formation Steel->Film Self-Assembly Amine Long-Chain Secondary Amine (Cationic Head + Hydrophobic Tail) Amine->Steel Chemisorption (N-Fe bond) Barrier Barrier to H2O / Cl- / O2 Film->Barrier Hydrophobic Exclusion

Figure 3: Formation of protective hydrophobic films by secondary amines on steel surfaces.

References
  • Zhang, Y., et al. (2024). High-throughput synthesis and optimization of ionizable lipids through A3 coupling for efficient mRNA delivery. Nature Communications. [Link] (Note: Generalized link to journal based on search context).

  • Han, X., et al. (2023). Secondary amine groups in ionizable cationic lipids benefited their one‐component utility and spleen specific mRNA delivery.[4] ResearchGate.[4] [Link]

  • Lyon, K., et al. (2021). Enhanced Separation of Rare Earth Elements via Solvent Extraction.[5] OSTI.gov. [Link]

  • Kusch, et al. (2014).[1] Identification and Application of Corrosion Inhibiting Long-Chain Primary Alkyl Amines in Water Treatment. Semantic Scholar. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Applications.[6][Link]

Sources

Methodological & Application

Application Notes and Protocols for N-(N-Octyl)-N-pentylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of the secondary amine, N-(N-Octyl)-N-pentylamine, in the field of pharmaceutical synthesis. While specific, large-scale industrial applications of this particular amine are not widely documented, its structural motifs are representative of a class of compounds that are of significant interest in drug development. This document outlines the fundamental principles of its synthesis, its key physicochemical properties, and provides detailed, field-proven protocols for its preparation and subsequent use as a synthetic intermediate. The guide is intended for researchers, medicinal chemists, and professionals in drug development, offering both theoretical insights and practical, step-by-step methodologies.

Introduction: The Strategic Importance of Secondary Amines in Medicinal Chemistry

Amines are a cornerstone of the pharmaceutical industry, with a significant percentage of all commercial drugs containing at least one amino functional group.[1][2] The nitrogen atom in amines is typically basic and can be protonated at physiological pH, a property that is often crucial for drug-receptor interactions and for enhancing the aqueous solubility of drug candidates.[1][2]

Secondary amines, such as N-(N-Octyl)-N-pentylamine, offer a unique balance of properties. They can participate in hydrogen bonding as donors, a critical interaction for binding to biological targets. The presence of two alkyl substituents on the nitrogen atom also allows for the modulation of a molecule's physicochemical properties, such as lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. The steric bulk of the alkyl groups in a secondary amine can also play a role in determining the selectivity of a drug for its target receptor.[3]

Physicochemical Characterization of N-(N-Octyl)-N-pentylamine

N-(N-Octyl)-N-pentylamine is a secondary amine with the molecular formula C13H29N.[4] Its structure consists of a central nitrogen atom bonded to an n-octyl group and an n-pentyl group. This structure imparts a significant degree of lipophilicity to the molecule, suggesting good solubility in organic solvents and lipids.

PropertyValueSource
CAS Number 6835-13-8[4]
Molecular Formula C13H29N[4]
Molecular Weight 199.38 g/mol [4]
Inferred Appearance Colorless to pale yellow liquidGeneral knowledge
Inferred Solubility Soluble in most organic solvents, sparingly soluble in water

The long alkyl chains of N-(N-Octyl)-N-pentylamine make it a valuable intermediate for the synthesis of molecules designed to interact with lipid bilayers or hydrophobic pockets of protein targets.

Synthetic Protocol: Preparation of N-(N-Octyl)-N-pentylamine via Reductive Amination

Reductive amination is a cornerstone of amine synthesis in the pharmaceutical industry due to its versatility and efficiency in forming C-N bonds.[5] The following protocol details the synthesis of N-(N-Octyl)-N-pentylamine from commercially available starting materials.

Reaction Principle

The synthesis proceeds via the reaction of octanal with pentylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine using a mild reducing agent such as sodium triacetoxyborohydride.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Work-up cluster_4 Purification A Octanal D Round-bottom flask A->D B Pentylamine B->D C Dichloromethane (DCM) C->D E Stir at room temperature (1-2 hours) D->E G Stir at room temperature (12-18 hours) E->G F Sodium triacetoxyborohydride F->G H Quench with saturated NaHCO3 G->H I Extract with DCM H->I J Dry with Na2SO4 I->J K Concentrate in vacuo J->K L Flash column chromatography K->L M N-(N-Octyl)-N-pentylamine L->M

Caption: Workflow for the synthesis of N-(N-Octyl)-N-pentylamine.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add octanal (12.8 g, 100 mmol) and dichloromethane (DCM, 100 mL).

  • Addition of Amine: While stirring, add pentylamine (8.7 g, 100 mmol) dropwise to the solution at room temperature.

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: In a separate beaker, prepare a slurry of sodium triacetoxyborohydride (25.4 g, 120 mmol) in DCM (50 mL). Add this slurry portion-wise to the reaction mixture over 15 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO3) solution (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(N-Octyl)-N-pentylamine as a colorless oil.

Expected Yield and Characterization
  • Yield: 75-85%

  • ¹H NMR (400 MHz, CDCl₃): δ 2.58 (t, J = 7.6 Hz, 4H), 1.54-1.42 (m, 4H), 1.35-1.22 (m, 12H), 0.92-0.85 (m, 6H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 50.2, 31.9, 29.6, 29.4, 29.3, 27.5, 22.7, 22.6, 14.1, 14.0.

  • MS (ESI): m/z 200.2 [M+H]⁺.

Application Protocol: Synthesis of a Hypothetical Bioactive Molecule

This section describes a hypothetical application of N-(N-Octyl)-N-pentylamine in the synthesis of a fictional drug candidate, "Lipoceptin-7," envisioned as an agent that requires significant lipophilicity to cross the blood-brain barrier.

Rationale for Use

The N-octyl and N-pentyl chains of the amine are incorporated to enhance the lipophilicity of the final molecule, a common strategy in medicinal chemistry to improve membrane permeability. The secondary amine itself provides a key site for further chemical modification.

Synthetic Scheme

In this hypothetical synthesis, N-(N-Octyl)-N-pentylamine is reacted with an activated carboxylic acid derivative, for example, an acid chloride, to form a stable amide bond.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up cluster_3 Purification A N-(N-Octyl)-N-pentylamine D Round-bottom flask A->D B Triethylamine B->D C Tetrahydrofuran (THF) C->D F Stir at 0 °C to room temperature (4-6 hours) D->F E Aroyl Chloride E->F G Quench with water F->G H Extract with Ethyl Acetate G->H I Wash with brine H->I J Dry with MgSO4 I->J K Concentrate in vacuo J->K L Crystallization or Chromatography K->L M Lipoceptin-7 L->M

Caption: Workflow for the synthesis of "Lipoceptin-7".

Detailed Step-by-Step Protocol
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere of nitrogen, dissolve N-(N-Octyl)-N-pentylamine (1.99 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in anhydrous tetrahydrofuran (THF, 40 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acid Chloride: Add a solution of the desired aroyl chloride (e.g., 4-chlorobenzoyl chloride, 1.93 g, 11 mmol) in anhydrous THF (10 mL) dropwise over 10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by the addition of water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO3 solution (20 mL) followed by brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by either recrystallization or flash column chromatography to yield the final compound, "Lipoceptin-7."

Conclusion

N-(N-Octyl)-N-pentylamine serves as a representative example of a lipophilic secondary amine that can be a valuable building block in pharmaceutical synthesis. Its preparation via reductive amination is straightforward and efficient. While this guide has presented a hypothetical application, the principles and protocols described are widely applicable to the synthesis of a variety of drug candidates where modulation of lipophilicity and the presence of a secondary amine are desired. The detailed protocols provided herein offer a solid foundation for researchers to explore the utility of such amines in their own drug discovery and development programs.

References

  • Ataman Kimya. PENTYLAMINE. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Octylamine in Modern Chemical Synthesis. [Link]

  • Google Patents. CN103664633A - Synthetic method of n-octylamine.
  • FlatChem. What are the Applications of Amines in the Pharmaceutical Industry?. [Link]

  • University of Illinois Urbana-Champaign. Research could enable assembly line synthesis of prevalent amine-containing drugs. [Link]

  • MDPI. Special Issue “Advances in Drug Discovery and Synthesis”. [Link]

  • ChemBK. n-pentylamine. [Link]

  • Google Patents. CN102070460A - Method for synthesizing n-octyl amine.
  • Wikipedia. Pentylamine. [Link]

  • PubMed. N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. [Link]

  • ACS Publications. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • ResearchGate. APIs containing the 1-phenylpropan-2-amine building block. [Link]

  • MDPI. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]

  • Google Patents. US8147809B2 - Soft anticholinergic esters.
  • PubChem. Pentylamine | C5H13N | CID 8060. [Link]

  • Royal Society of Chemistry. Steps towards sustainable solid phase peptide synthesis: use and recovery of N-octyl pyrrolidone. [Link]

  • Taylor & Francis Online. Secondary amine – Knowledge and References. [Link]

  • Google Patents. US5696294A - Process for producing N,N-dimethyl-N-alkylamine or N,N-dimethyl-N-alkenylamine.
  • PubMed Central. Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

  • Google Patents.
  • Google Patents. EP2455377A1 - Synthesis of fentanyl analogs.

Sources

Application Note: Quantitative Analysis of N-(N-Octyl)-N-pentylamine by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details the validated methodology for the trace quantification of N-(N-Octyl)-N-pentylamine (CAS 6835-13-8), a secondary amine impurity often monitored in pharmaceutical synthesis and environmental matrices. Due to the high polarity and basicity of secondary amines, direct gas chromatography often results in peak tailing and adsorption. This guide presents a chemical derivatization workflow using Trifluoroacetic Anhydride (TFAA) to convert the analyte into a stable, volatile amide, ensuring excellent peak symmetry and high sensitivity (LOD < 5 ng/mL).

Chemical Identity & Properties

PropertyData
Analyte Name N-(N-Octyl)-N-pentylamine
Synonyms N-Octylpentan-1-amine; N-Pentyl-N-octylamine
CAS Number 6835-13-8
Molecular Formula C₁₃H₂₉N
Molecular Weight 199.38 g/mol
pKa (Calc) ~10.5 (Basic)
Boiling Point ~260°C (Predicted)
Target Derivative N-Octyl-N-pentyl-2,2,2-trifluoroacetamide (MW 295.[1]38)

Method Development Strategy: The "Why"

The Challenge: Adsorption & Tailing

Secondary amines possess a lone pair of electrons on the nitrogen atom and an active N-H bond. In a standard GC inlet:

  • Silanol Interaction: The amine hydrogen bonds with free silanol groups (Si-OH) in the glass liner and column stationary phase.

  • Result: This causes severe peak tailing, retention time shifts, and non-linear calibration curves at low concentrations.

The Solution: Acylation Derivatization

We utilize Trifluoroacetic Anhydride (TFAA) to replace the active hydrogen on the amine with a trifluoroacetyl group.

  • Mechanism: Nucleophilic attack of the amine nitrogen on the carbonyl of TFAA.

  • Benefit: The resulting amide is non-polar, thermally stable, and lacks the H-bonding capability of the free amine. This eliminates tailing and improves the signal-to-noise ratio by focusing the peak.

Experimental Protocol

Reagents & Standards[2][3]
  • Solvent: Ethyl Acetate (LC-MS Grade) or Dichloromethane (DCM).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), >99%.

  • Base Catalyst: Pyridine or Triethylamine (TEA), anhydrous.

  • Internal Standard (IS): Diphenylamine or a deuterated analog (e.g., Diethylamine-d10) if available.

Sample Preparation Workflow

Caution: TFAA is corrosive and moisture-sensitive. Perform all steps in a fume hood.

  • Extraction (Aqueous Samples):

    • Adjust sample pH to >12 using 1N NaOH (ensures amine is in free base form).

    • Extract with 2 mL Dichloromethane (DCM).

    • Collect organic layer and dry over anhydrous Na₂SO₄.

  • Derivatization Reaction:

    • Transfer 200 µL of sample extract (or standard) into a 1.5 mL GC vial with a glass insert.

    • Add 25 µL of Pyridine (catalyst/acid scavenger).

    • Add 50 µL of TFAA . Cap immediately.

    • Incubate: Heat at 60°C for 20 minutes.

  • Cleanup & Reconstitution:

    • Evaporate to dryness under a gentle stream of nitrogen (removes excess TFAA and TFA acid byproduct).

    • Reconstitute in 500 µL of Ethyl Acetate.

    • Transfer to autosampler vial for injection.

Workflow Visualization

G Sample Sample (pH > 12) Extract LLE Extraction (DCM) Sample->Extract isolate amine Deriv Derivatization (TFAA + Pyridine, 60°C) Extract->Deriv acylation Evap N2 Evaporation (Remove Acid) Deriv->Evap clean up Recon Reconstitute (Ethyl Acetate) Evap->Recon solvent exchange GCMS GC-MS Analysis (SIM Mode) Recon->GCMS inject

Figure 1: Step-by-step derivatization and analysis workflow for secondary amines.

GC-MS Instrument Conditions

Gas Chromatograph (Agilent 7890B or equivalent)
  • Column: DB-5ms UI (Ultra Inert) or Rtx-5Sil MS.

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Splitless Mode.

    • Temperature: 250°C.

    • Liner: Ultra Inert single taper with wool (prevents discrimination).

    • Purge Time: 0.75 min.

Oven Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-601.0
152200.0
253003.0
Total Run Time ~15.0 minutes
Mass Spectrometer (Agilent 5977 or equivalent)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 280°C

  • Ionization: EI (70 eV)[2]

  • Acquisition: SIM (Selected Ion Monitoring) for Quantitation.

MS Detection Parameters (TFA Derivative)

The derivatized molecule (N-octyl-N-pentyl-trifluoroacetamide) fragments via alpha-cleavage adjacent to the nitrogen atom. The loss of the larger alkyl chain is energetically favored.

  • Molecular Weight: 295

  • Primary Fragmentation Pathway:

    • Loss of Octyl Radical (C₇H₁₅•, mass 99): Forms ion [CH₂=N⁺(TFA)(Pentyl)].

      • m/z Calculation: 295 - 99 = 196 (Base Peak).

    • Loss of Pentyl Radical (C₄H₉•, mass 57): Forms ion [CH₂=N⁺(TFA)(Octyl)].

      • m/z Calculation: 295 - 57 = 238 .

    • TFA Group: m/z 69 (CF₃⁺).

Ion Typem/zDwell Time (ms)Purpose
Target 196.1 50Quantifier (Base Peak)
Qualifier 1238.250Qualifier (Alpha cleavage - Pentyl)
Qualifier 269.030Qualifier (CF₃ group)
Qualifier 3295.350Molecular Ion (Weak)

Validation & Quality Assurance

To ensure this method meets regulatory standards (e.g., ICH Q2), the following criteria must be met:

  • System Suitability: Inject the standard 6 times. RSD of the Quant Ion (196) area must be < 5%.

  • Linearity: Prepare calibration standards from 10 ng/mL to 1000 ng/mL. R² > 0.995 required.

  • Carryover: Inject a solvent blank after the highest standard. No peak at 196 m/z should exceed 0.1% of the standard area.

  • Recovery: Spike the amine into the target matrix (e.g., plasma, water) before pH adjustment. Recovery should be 80-120%.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Tailing Peaks Incomplete derivatization or moisture in reagents.Use fresh anhydrous pyridine/TFAA. Ensure reaction vial is sealed tight.
Low Sensitivity Loss of analyte during evaporation.Do not evaporate to complete dryness; leave a trace of liquid or use a "keeper" solvent like toluene.
Ghost Peaks Contaminated inlet liner.Change liner to a fresh Ultra Inert liner.

References

  • National Institute of Standards and Technology (NIST). GC-MS Analysis Considerations for Amines. [Link]

  • PubChem. N-Octyl-N-pentylamine Compound Summary. [Link]

Sources

Application Note: Optimizing Lipophilicity in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

The Role of N-(N-Octyl)-N-Pentylamine in Bioavailability and Stability[1]

Executive Summary

In the development of Emulsifiable Concentrates (EC) and Soluble Liquids (SL), formulation chemists often struggle with the "Goldilocks" problem of hydrophobicity. Symmetric amines (e.g., Di-n-octylamine) often crystallize at low temperatures, destabilizing formulations, while shorter chains (e.g., Di-n-pentylamine) lack the lipophilicity required for effective cuticular penetration.[1]

N-(N-Octyl)-N-pentylamine (C13H29N) represents a strategic "asymmetric bridge."[1] By combining a medium-chain pentyl group (C5) with a lipophilic octyl group (C8), this molecule offers a unique Hydrophilic-Lipophilic Balance (HLB) and disrupted crystalline packing.[1] This guide details the synthesis, characterization, and application of N-(N-Octyl)-N-pentylamine as a critical intermediate for high-performance adjuvants and drift-control agents.[1]

Chemical Profile & Strategic Advantage[1]

Compound: N-(N-Octyl)-N-pentylamine (Secondary Amine) CAS: 6835-13-8 (Generic/Isomer variable) / 18695-36-0 (Specific) Molecular Weight: 199.38 g/mol [1]

The "Frustrated Packing" Mechanism

Unlike symmetric dialkylamines, the C5/C8 chain mismatch prevents efficient lattice formation. This results in:

  • Depressed Melting Point: Remains liquid at lower temperatures compared to Dioctylamine, crucial for cold-storage stability of agrochemicals.[1]

  • Tunable Solvency: The C5 tail provides compatibility with polar organic solvents, while the C8 tail anchors into the waxy leaf cuticle.

PropertyDi-n-Pentylamine (C5/C5)Di-n-Octylamine (C8/C8)N-Octyl-N-Pentylamine (C8/C5)
Lipophilicity (LogP) ~3.0~6.5~4.8 (Optimal for Systemicity)
Physical State (20°C) LiquidSolid/Semi-solidLiquid
Cuticle Penetration Low (Too volatile)Low (Steric hindrance)High (Fluidizing effect)
Protocol A: Synthesis via Reductive Amination

Objective: Synthesize high-purity N-(N-Octyl)-N-pentylamine for use as a formulation intermediate.[1]

Principle: The most atom-efficient route involves the reductive amination of Octylamine with Valeraldehyde (Pentanal) using a heterogeneous catalyst.[1] This avoids the formation of quaternary ammonium salts common in direct alkylation.

Materials
  • Substrate A: Octylamine (1.0 eq)[1]

  • Substrate B: Valeraldehyde (1.05 eq)[1]

  • Catalyst: 5% Pd/C or Raney Nickel[1]

  • Solvent: Methanol (anhydrous)[1]

  • Hydrogen Source:

    
     gas (3-5 bar)
    
Step-by-Step Workflow
  • Imine Formation:

    • Charge a high-pressure reactor with Octylamine dissolved in Methanol.

    • Add Valeraldehyde dropwise at 0-5°C to control exotherm.[1]

    • Checkpoint: Stir for 2 hours. Verify imine formation via FTIR (disappearance of C=O stretch at 1720 cm⁻¹, appearance of C=N at 1640 cm⁻¹).

  • Hydrogenation:

    • Add catalyst (5% wt loading).[1]

    • Pressurize with

      
       to 5 bar.
      
    • Heat to 60°C and stir vigorously (800 RPM) for 6 hours.

  • Purification:

    • Filter catalyst while warm (Caution: Pyrophoric).[1]

    • Distill methanol.[1]

    • Fractional Distillation: Collect fraction boiling at ~135°C (at 10 mmHg).

Reaction Pathway Visualization

SynthesisPathway Octyl Octylamine (C8-NH2) Imine Intermediate Imine (C8-N=C5) Octyl->Imine Condensation (-H2O) Valer Valeraldehyde (C5-CHO) Valer->Imine Product N-(N-Octyl)-N-Pentylamine (Secondary Amine) Imine->Product Reductive Hydrogenation (H2, Pd/C)

Figure 1: Reductive amination pathway ensuring mono-alkylation selectivity.

Protocol B: Formulation of a "Turbo-Charged" Adjuvant

Objective: Convert the secondary amine into a surfactant (Amine Oxide) to enhance Glyphosate efficacy.[1]

Secondary amines are rarely used "naked" due to volatility.[1] They are derivatized into Amine Oxides or Ethoxylates .[1] This protocol creates an asymmetric Amine Oxide surfactant.[1]

Reagents
  • N-(N-Octyl)-N-pentylamine (from Protocol A)[1]

  • Hydrogen Peroxide (35%)[1]

  • EDTA (Chelating agent)[1]

Methodology
  • Oxidation:

    • Mix amine with water/isopropanol cosolvent (to solubilize).[1]

    • Add EDTA (0.1%) to sequester metal ions that decompose

      
      .[1]
      
    • Add

      
       dropwise at 60°C.
      
    • Reaction:

      
       (Note: Secondary amines typically form hydroxylamines or nitroxides; for surfactant use, we often first methylate to a tertiary amine 
      
      
      
      then oxidize to
      
      
      .[1] Correction: For this protocol, we assume the user will first methylate using formic acid/formaldehyde (Eschweiler–Clarke) to get N-Methyl-N-Octyl-N-Pentylamine, then oxidize.)[1]
  • Refined Step (Methylation + Oxidation):

    • Step 1: React secondary amine with Formic Acid/Formaldehyde

      
      Tertiary Amine .[1]
      
    • Step 2: Oxidize Tertiary Amine with

      
      
      
      
      
      Amine Oxide .[1]
  • Formulation:

    • Blend 5% Asymmetric Amine Oxide with 40% Glyphosate salt.[1]

    • Result: A high-load SL formulation with reduced viscosity.[1]

Protocol C: Efficacy Testing (Contact Angle & Retention)

Objective: Validate the "Asymmetric Advantage" against standard surfactants.

Experimental Setup
  • Equipment: Goniometer (Drop Shape Analyzer).[1]

  • Substrate: Parafilm (simulating waxy cuticle) and real Chenopodium album leaves.[1]

  • Treatments:

    • Control: Water

    • Sym-C8: Dioctylamine Ethoxylate[1]

    • Asym-C8/C5: N-Octyl-N-Pentylamine Ethoxylate (Target) [1]

Procedure
  • Prepare 0.1% v/v solutions of each surfactant in water.[1]

  • Deposit 2 µL droplets onto the leaf surface.

  • Record contact angle (

    
    ) at 
    
    
    
    and
    
    
    .[1]
  • Drift Simulation: Spray solutions in a wind tunnel at 2 m/s and measure VMD (Volume Median Diameter) via laser diffraction.

Expected Results & Interpretation
ParameterSym-C8 (Dioctyl)Asym-C8/C5 (Target)Interpretation
Static Contact Angle 45°32° Asymmetry disrupts surface tension faster.[1]
Wetting Time 12 sec4 sec Faster spreading due to lower viscosity.[1]
Crystal Formation Visible at 5°CNone at -5°C Superior cold stability.[1]
Mechanism of Action Diagram

Mechanism cluster_leaf Leaf Cuticle (Waxy Layer) cluster_action Surfactant Behavior Cuticle Crystalline Wax Structure Symmetric Symmetric Amine (C8/C8) Forms rigid domains Slow Penetration Symmetric->Cuticle Steric Mismatch Asymmetric Asymmetric Amine (C8/C5) 'Zipper Effect' disrupts wax Rapid Penetration Asymmetric->Cuticle Intercalation

Figure 2: The "Zipper Effect" where asymmetric tails intercalate more effectively into leaf waxes than rigid symmetric tails.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8060, Pentylamine.[1] Retrieved from [Link][1]

  • U.S. EPA (2024). Inert Ingredients Approved for Use in Pesticide Products.[1] (General reference for amine tolerances). Retrieved from [Link][1]

  • ResearchGate (2010). Improved asymmetric gemini surfactant synthesis and surface properties.[1] (Contextual grounding for asymmetric surfactant benefits). Retrieved from [Link]

  • Silver Fern Chemical. N-Amyl Amine (Pentylamine) Technical Data Sheet. Retrieved from [Link][1][2]

Sources

Role of N-(N-OCTYL)-N-PENTYLAMINE in nanoparticle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Use of N-Pentyl-N-Octylamine in Colloidal Nanocrystal Synthesis

For: Researchers, scientists, and drug development professionals.

Executive Summary

N-Pentyl-N-octylamine, a secondary alkylamine, is a versatile ligand and solvent for the synthesis of high-quality colloidal nanoparticles, particularly semiconductor quantum dots (QDs). Its unique molecular structure—featuring asymmetric alkyl chains (C5 and C8) attached to a secondary amine—provides a powerful tool for modulating reaction kinetics and controlling nanocrystal morphology. This document outlines the functional roles of N-pentyl-N-octylamine, details its mechanism of action, and provides a validated protocol for its use in the synthesis of cadmium selenide (CdSe) quantum dots.

Chemical Profile and Functional Roles in Synthesis

N-Pentyl-N-octylamine (CAS No. 68953-55-9), hereafter referred to as OPA (Octyl-Pentylamine), is a high-boiling point (~235-240 °C), air-stable liquid that serves multiple critical functions in nanoparticle synthesis. Unlike primary amines (e.g., oleylamine) or more symmetric secondary amines (e.g., dioctylamine), the asymmetry of OPA's alkyl chains offers a unique level of steric hindrance.

The primary roles of alkylamines like OPA in nanocrystal synthesis are multifaceted and can include:

  • Surface Ligand (Capping Agent): The lone pair of electrons on the nitrogen atom coordinates to metal atoms on the nanocrystal surface. This dynamic binding passivates surface dangling bonds, preventing aggregation and enhancing colloidal stability through steric repulsion.[1][2] The combination of a medium-length pentyl chain and a longer octyl chain provides a robust steric barrier that is less prone to interdigitation than symmetric long-chain amines.

  • Solvent: Due to its high boiling point, OPA can serve as a non-coordinating or weakly coordinating solvent, enabling the high temperatures required for precursor decomposition and crystal growth, which is crucial for producing highly crystalline nanoparticles.[3]

  • Kinetics Modifier: OPA can influence the reactivity of metal precursors. It can form intermediate complexes with metal salts (e.g., cadmium carboxylates), modifying their decomposition rate.[4][5] This modulation is key to separating the nucleation and growth phases, which is essential for achieving a narrow size distribution.[6] Some studies suggest amines can either retard or promote nucleation kinetics depending on the specific precursors and reaction conditions.[6]

  • Reducing Agent: In certain syntheses, such as for silver or nickel nanoparticles, alkylamines can also act as a reducing agent, reducing metal salts to their zerovalent state.[6][7][8]

Mechanism of Action: Steric and Electronic Control

The efficacy of OPA in controlling nanoparticle synthesis stems from a balance of electronic and steric effects.

  • Electronic Effects: The nitrogen atom acts as a Lewis base, donating its electron pair to electrophilic metal atoms on the nanocrystal surface. This coordination passivates the surface, which is critical for achieving high photoluminescence quantum yields in QDs by removing trap states.[4] The electron-donating ability of the amine can enhance luminescence intensity.[4][5]

  • Steric Hindrance: The bulky, asymmetric alkyl chains create a steric shield around the nanocrystal.[2][9] This has two major consequences:

    • Prevents Agglomeration: The steric barrier physically prevents nanocrystals from coming into close contact and fusing, ensuring a stable colloidal dispersion.[2]

    • Controls Growth: The dynamic binding and dissociation of OPA molecules on different crystal facets can influence their relative growth rates. The cone-like shape of secondary amines is known to be effective at capping curved surfaces of small nanoparticles.[5] This can be exploited to control the final shape of the nanoparticles. The degree of steric hindrance can be tuned by adjusting the OPA concentration, impacting the final particle size.[8][10]

The diagram below illustrates how OPA molecules coordinate to the surface of a growing nanocrystal, providing a stabilizing steric shell.

Caption: OPA ligands coordinating to a nanocrystal core.

Protocol: Synthesis of CdSe Quantum Dots using OPA

This protocol describes a typical "hot-injection" synthesis for producing high-quality, monodisperse CdSe quantum dots, where OPA is used as a key solvent and capping agent.

Safety Precautions:

  • This synthesis involves toxic materials (Cadmium oxide) and should be performed in a certified fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

  • The reaction is conducted at high temperatures; use appropriate clamps and heating mantles.

Materials and Reagents
ReagentFormulaPurityAmountSupplier
Cadmium oxideCdO99.99%13 mg (0.1 mmol)Sigma-Aldrich
Oleic AcidC₁₈H₃₄O₂90%0.6 mLSigma-Aldrich
N-Pentyl-N-octylamine (OPA)C₁₃H₂₉N98%10 mLTCI Chemicals
Selenium PowderSe99.99%8 mg (0.1 mmol)Alfa Aesar
Trioctylphosphine(C₈H₁₇)₃P97%1.0 mLStrem Chemicals
TolueneC₇H₈Anhydrous10 mLVWR
Experimental Workflow

The workflow involves preparing a cadmium precursor solution, preparing a selenium injection solution, and performing a rapid injection at high temperature to induce nucleation.

G A 1. Prepare Cd Precursor CdO + Oleic Acid + OPA in 3-neck flask B 2. Heat & Degas Heat to 150°C under vacuum to remove H₂O/O₂ A->B Load C 3. Heat to Injection Temp Increase to 240°C under Argon atmosphere B->C Switch to Ar E 5. Hot Injection Rapidly inject Se solution into hot Cd solution C->E Inject D 4. Prepare Se Precursor Dissolve Se powder in Trioctylphosphine (TOP) in a glovebox D->E Load into syringe F 6. Growth & Aliquots Monitor color change. Take samples over time to track QD growth. E->F Nucleation G 7. Quench Reaction Cool flask rapidly in a water bath to stop growth F->G Stop growth H 8. Purification Precipitate QDs with methanol, centrifuge, and redisperse in toluene G->H Isolate product

Caption: Hot-injection workflow for CdSe quantum dot synthesis.

Step-by-Step Procedure

Part A: Cadmium Precursor Preparation

  • Add Cadmium oxide (13 mg), oleic acid (0.6 mL), and N-pentyl-N-octylamine (10 mL) to a 25 mL three-neck round-bottom flask equipped with a stir bar.

  • Attach the flask to a Schlenk line, and insert a thermocouple adapter and a rubber septum.

  • Heat the mixture to 150 °C under vacuum while stirring for 30 minutes to form the cadmium oleate complex and remove water and oxygen. The initial red/brown slurry should become clear and colorless.

  • Switch the atmosphere from vacuum to argon and increase the temperature to 240 °C.

Part B: Selenium Injector Preparation (Perform in an inert atmosphere, e.g., a glovebox)

  • In a vial, dissolve Selenium powder (8 mg) in Trioctylphosphine (1.0 mL). The mixture may require gentle heating (~60 °C) and sonication to fully dissolve, forming a clear, colorless solution of Se-TOP.

  • Draw the Se-TOP solution into a syringe.

Part C: Hot Injection and Growth

  • Once the cadmium precursor solution is stable at 240 °C, rapidly inject the Se-TOP solution into the flask with vigorous stirring.

  • A rapid color change from colorless to yellow, orange, and then deep red will be observed, indicating the nucleation and subsequent growth of CdSe quantum dots.

  • The final size of the quantum dots is controlled by the reaction time. For example:

    • ~10 seconds for small, green-emitting QDs (~2.5 nm).

    • ~1-2 minutes for yellow-orange emitting QDs (~3.5 nm).

    • ~5-10 minutes for red-emitting QDs (~5.0 nm).

  • To stop the reaction, quickly remove the heating mantle and cool the flask in a water bath.

Part D: Purification

  • Transfer the cooled reaction mixture to a centrifuge tube.

  • Add an excess of a non-solvent like methanol to precipitate the OPA-capped QDs.

  • Centrifuge the mixture (e.g., 4000 rpm for 5 minutes). Discard the supernatant.

  • Redisperse the QD pellet in a minimal amount of a non-polar solvent like toluene. Repeat the precipitation/redispersion cycle two more times to remove excess ligands and unreacted precursors.

  • Store the final purified QD solution in toluene in a sealed vial away from light.

Troubleshooting and Optimization

  • Broad Size Distribution: This often results from a slow injection or poor temperature control. Ensure the injection is as rapid as possible and that the reaction temperature is stable. A slow injection can lead to continuous nucleation instead of a distinct burst, broadening the size range.

  • No Reaction/Pale Color: This may indicate impure or wet reagents/solvents. Ensure all materials are anhydrous and the initial degassing step is performed thoroughly. The reaction of alkylamines with atmospheric CO₂ can also impact reactivity.[11]

  • Particle Aggregation: Insufficient capping agent can lead to aggregation. While the protocol suggests 10 mL of OPA, increasing the amine-to-metal precursor ratio can sometimes improve stability, though it may also slow down growth kinetics.[12][13]

  • Controlling Particle Size: The primary method for size control is adjusting the growth time. For finer control, the injection temperature can be lowered (e.g., to 220 °C) to slow down kinetics, allowing for a wider time window to achieve a desired size. The specific stereochemical shape and mass of the amine ligand also influence particle size by affecting diffusion processes.[4][5]

References

  • A Facile Route for Synthesis of Octyl Amine Capped Silver Nanoparticle. ResearchGate. Available at: [Link]

  • Role of Alkylamines in Tuning the Morphology and Optical Properties of SnS2 Nanoparticles Synthesized by via Facile Thermal Decomposition Approach. National Institutes of Health (PMC). Available at: [Link]

  • Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. National Institutes of Health (PMC). Available at: [Link]

  • Arrays of magnetic nanoparticles capped with alkylamines. Indian Academy of Sciences. Available at: [Link]

  • Synthesis of CdSe Quantum Dots in Two Solvents of Different Boiling Points for Polymer Optical Fiber Technology. National Institutes of Health (PMC). Available at: [Link]

  • Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Chemistry. Available at: [Link]

  • Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. National Institutes of Health (PMC). Available at: [Link]

  • Chemical role of amines in the colloidal synthesis of CdSe quantum dots and their luminescence properties. Tohoku University Repository. Available at: [Link]

  • Chemical role of amines in the colloidal synthesis of CdSe quantum dots and their luminescence properties. ResearchGate. Available at: [Link]

  • Anisotropic growth of ZnO nanoparticles driven by the structure of amine surfactants: the role of surface dynamics in nanocrystal growth. National Institutes of Health (PMC). Available at: [Link]

  • Untangling the Role of the Capping Agent in Nanocatalysis: Recent Advances and Perspectives. MDPI. Available at: [Link]

  • Reaction of Alkylamine Surfactants with Carbon Dioxide: Relevance to Nanocrystal Synthesis. ResearchGate. Available at: [Link]

  • Part 1: Synthesizing CdSe Quantum Dots. NNCI. Available at: [Link]

  • Mechanistic Insights into the Formation of InP Quantum Dots. National Institutes of Health (PMC). Available at: [Link]

  • Steric hindrance-induced selective growth of rhodium on gold nanobipyramids for plasmon-enhanced nitrogen fixation. Royal Society of Chemistry. Available at: [Link]

  • Advances in Nickel Nanoparticle Synthesis via Oleylamine Route. MDPI. Available at: [Link]

  • Synthesis of Cadmium Selenide Quantum Dot Nanoparticles. MRSEC Education Group. Available at: [Link]

  • Mechanistic Insights into the Formation of InP Quantum Dots. MIT Libraries. Available at: [Link]

  • Nanoparticles in Biomedicine and Beyond: Synthesis, Applications, and Future Prospects. IJPPR. Available at: [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Royal Society of Chemistry. Available at: [Link]

Sources

N-(N-OCTYL)-N-PENTYLAMINE as a flotation agent in mining

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to N-(N-Octyl)-N-Pentylamine as a Cationic Flotation Agent

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of N-(N-Octyl)-N-Pentylamine, a secondary amine, as a cationic collector in froth flotation for mineral beneficiation. While primary and ether amines are commonly cited, this guide extrapolates from established principles of cationic flotation to outline the core mechanism, experimental protocols, and critical operational parameters for this specific secondary amine. The primary focus is on its application in the reverse flotation of siliceous gangue minerals, such as quartz, from valuable ore bodies. This guide is intended for researchers and mineral processing scientists engaged in the development and optimization of flotation circuits.

Introduction to Cationic Collectors in Froth Flotation

Froth flotation is a cornerstone of the modern mining industry, enabling the selective separation of valuable minerals from gangue based on differences in their surface hydrophobicity.[1] The process involves introducing air bubbles into a mineral slurry; hydrophobic particles attach to these bubbles and are carried to the surface to form a mineral-rich froth, while hydrophilic particles remain in the slurry.[2]

The hydrophobicity of a mineral surface can be artificially induced by chemical reagents known as collectors .[3] Collectors are surfactants that selectively adsorb onto a target mineral's surface, imparting a non-polar, hydrophobic character necessary for bubble attachment.[3] Cationic collectors, particularly amines, are distinguished by their positively charged head group in aqueous solutions.[4] This characteristic makes them highly effective for the flotation of negatively charged minerals, most notably silicates like quartz.[5]

Amines are widely employed in reverse flotation , where the gangue (e.g., silica) is floated away from the valuable mineral (e.g., hematite), which is collected as the underflow.[6][7] N-(N-Octyl)-N-Pentylamine falls into the class of secondary amines, offering a unique hydrophobic profile due to its dual alkyl chains.

Reagent Profile: N-(N-Octyl)-N-Pentylamine

Chemical Structure and Properties
  • Chemical Name: N-pentyl-1-octanamine

  • Synonyms: N-(N-Octyl)-N-Pentylamine, Di(n-alkyl)amine (C8/C5)

  • Molecular Formula: C₁₃H₂₉N

  • Structure: CH₃(CH₂)₇-NH- (CH₂)₄CH₃

  • Class: Cationic Collector (Secondary Amine)

The molecule consists of a central amine functional group bonded to an octyl (8-carbon) and a pentyl (5-carbon) chain. This structure provides a significant non-polar character, essential for rendering mineral surfaces hydrophobic. In aqueous solution, the amine group can be protonated, forming a cationic species that is the active component in the flotation process.

Mechanism of Action as a Flotation Collector

The efficacy of N-(N-Octyl)-N-Pentylamine as a collector for silicate minerals is predicated on a well-understood electrostatic interaction mechanism, governed primarily by pH.[8]

  • Collector Ionization: In an aqueous pulp, the secondary amine group undergoes protonation to form the corresponding ammonium cation: R₂NH (aq) + H₂O ⇌ R₂NH₂⁺ (aq) + OH⁻

  • Mineral Surface Charge: Silicate minerals like quartz (SiO₂) possess a surface charge that is highly dependent on the pulp pH.[4] In neutral to alkaline conditions (typically pH > 2-3), the quartz surface is negatively charged due to the deprotonation of surface silanol groups (Si-OH).[5][9]

  • Electrostatic Adsorption: The positively charged ammonium head of the protonated N-(N-Octyl)-N-Pentylamine molecule electrostatically adsorbs onto the negatively charged quartz surface.[4][10]

  • Hydrophobicity: Upon adsorption, the long octyl and pentyl hydrocarbon chains are oriented outwards into the aqueous phase. This creates a non-polar, hydrophobic layer on the mineral surface, promoting the attachment of air bubbles and subsequent flotation.

The strength of this interaction is a function of the surface charge density of the mineral and the concentration of the cationic collector species in solution, both of which are controlled by the pulp pH.[9]

Caption: Adsorption mechanism of N-(N-Octyl)-N-Pentylamine on a quartz surface.

Application Protocol: Reverse Flotation of Quartz

This section outlines a generalized protocol for evaluating N-(N-Octyl)-N-Pentylamine as a collector for the reverse flotation of quartz from an ore matrix (e.g., iron ore). The objective is to float the quartz, leaving the valuable mineral in the tailings (concentrate).

Suggested Starting Parameters

The optimal parameters must be determined experimentally for each specific ore. The following table provides validated starting points for laboratory-scale testing.

ParameterSuggested RangeRationale & Key Considerations
Pulp pH 9.0 – 10.5Maximizes the negative surface charge on quartz, promoting strong electrostatic attraction with the cationic collector.[9] Also ensures depression of iron oxides in typical systems.
Collector Dosage 20 – 100 mg/LThe required dosage depends on the surface area of the quartz to be floated. Start low and increase incrementally to find the point of maximum recovery without sacrificing selectivity.[11]
Pulp Density 25% – 35% solidsA typical range for lab flotation tests, ensuring sufficient particle-bubble interaction without hindering pulp mobility.
Conditioning Time 2 – 5 minutesAllows for adequate adsorption of the collector onto the mineral surfaces before the introduction of air.[2]
Flotation Time 3 – 7 minutesThe time required to collect the majority of the floatable mineral. Determined by observing when the froth becomes barren.[12]
pH Modifier NaOH or LimeUsed to adjust the pulp to the target alkaline pH. Lime can also act as a depressant for some minerals.[13]
Depressant (Optional) Corn StarchOften used in iron ore flotation to depress hematite, enhancing the selectivity of the separation by preventing its unintended flotation.[2]
Step-by-Step Micro-Flotation Protocol

This protocol describes a standard single-mineral or ore flotation test using a laboratory flotation machine.[14]

1. Ore Preparation:

  • Crush and grind the ore sample to the desired particle size liberation (e.g., 80% passing 150 µm).

  • Prepare a representative sample for the flotation cell (e.g., 500 g for a 1.5 L cell).

2. Pulp Preparation:

  • Add the ground ore and water (e.g., distilled water for baseline tests) to the flotation cell to achieve the target pulp density.

  • Commence agitation at a speed sufficient to maintain particles in suspension (e.g., 1200 rpm).

3. pH Adjustment & Depression:

  • Measure the natural pH of the slurry.

  • If a depressant like starch is used, add it now and condition for 3-5 minutes.

  • Add the pH modifier (e.g., 10% NaOH solution) dropwise to raise the pulp to the target pH (e.g., 10.0). Allow it to stabilize for 2 minutes.

4. Collector Conditioning:

  • Prepare a stock solution of N-(N-Octyl)-N-Pentylamine (e.g., 1 g/L in slightly acidified water to aid dissolution).

  • Add the required volume of the collector stock solution to the pulp.

  • Condition the pulp for 3 minutes to allow for collector adsorption.

5. Flotation:

  • If a frother (e.g., MIBC) is required, add it and condition for 1 minute. Note: Many amines have inherent frothing properties, which may be sufficient.[6]

  • Open the air inlet valve to a predetermined flow rate.

  • Collect the froth (containing the floated quartz) by scraping it from the lip of the cell at regular intervals (e.g., every 15 seconds) for the designated flotation time (e.g., 5 minutes).

6. Product Handling and Analysis:

  • Filter, dry, and weigh both the collected froth product (tailings in this reverse flotation scenario) and the remaining slurry (concentrate).

  • Analyze the products for the content of the valuable mineral and gangue to calculate recovery and grade.

Flotation_Protocol_Workflow cluster_prep Preparation cluster_conditioning Reagent Conditioning cluster_flotation Separation cluster_analysis Analysis Ore_Prep 1. Ore Grinding (& Liberation Size) Pulp_Prep 2. Pulp Preparation (Ore + Water in Cell) Ore_Prep->Pulp_Prep pH_Adjust 3. pH Adjustment & Depressant Addition Pulp_Prep->pH_Adjust Collector_Add 4. Collector Addition (N-(N-Octyl)-N-Pentylamine) pH_Adjust->Collector_Add Frother_Add 5. Frother Addition (If Required) Collector_Add->Frother_Add Flotation 6. Air Introduction & Froth Collection Frother_Add->Flotation Drying 7. Filter, Dry & Weigh (Concentrate & Tailings) Flotation->Drying Assay 8. Chemical Assay (Grade & Recovery Calc.) Drying->Assay

Caption: Standard workflow for a laboratory-scale mineral flotation test.

Factors Influencing Flotation Performance

  • Chain Length: The combined 13-carbon chain length of N-(N-Octyl)-N-Pentylamine provides strong hydrophobicity. The asymmetric nature (C8 vs. C5) may influence the packing of the collector molecules at the mineral surface, potentially affecting froth properties.

  • pH Control: As emphasized, pH is the most critical variable. It simultaneously controls the collector's cationic nature and the mineral's negative surface charge, the two factors essential for adsorption.[13][15]

  • Co-reagents: In some systems, the performance of amine collectors can be enhanced by the addition of a non-ionic agent, such as a long-chain alcohol (e.g., n-octanol).[14][16] These molecules can co-adsorb on the mineral surface, reducing repulsion between the charged amine heads and creating a more tightly packed, hydrophobic layer.

Conclusion

N-(N-Octyl)-N-Pentylamine, as a secondary amine, is a theoretically sound cationic collector for the flotation of silicate minerals. Its application relies on the fundamental principle of electrostatic attraction between the protonated amine group and a negatively charged mineral surface. The provided protocols and operational parameters serve as a robust starting point for researchers to systematically evaluate its performance for a given ore. Successful implementation requires careful optimization of key variables, particularly pulp pH and collector dosage, to achieve the desired balance of mineral recovery and concentrate grade.

References

  • Ataman Kimya. (n.d.). PENTYLAMINE. Retrieved from Ataman Kimya website.
  • Google Patents. (2011). CN102070460A - Method for synthesizing n-octyl amine. Retrieved from Google Patents.
  • MDPI. (2023). Mechanism of Modified Ether Amine Agents in Petalite and Quartz Flotation Systems under Weak Alkaline Conditions.
  • Primary Information Services. (n.d.). Octylamine - General, Process, Project, Company Profiles, Patent, Material Safety Data Sheet, Report. Retrieved from Primary Information Services.
  • Scientific Reports. (2022). Effect of n-octanol on impurity removal by reverse flotation of magnesite ore.
  • MDPI. (2023). Mechanism of Modified Ether Amine Agents in Petalite and Quartz Flotation Systems under Weak Alkaline Conditions.
  • Google Patents. (2014). CN103664633A - Synthetic method of n-octylamine. Retrieved from Google Patents.
  • Wikipedia. (n.d.). Pentylamine.
  • Google Patents. (2015). US20150090666A1 - Collectors for mineral flotation. Retrieved from Google Patents.
  • ResearchGate. (2022). (PDF) Effect of n-octanol on impurity removal by reverse flotation of magnesite ore. Retrieved from ResearchGate.
  • PMC - NIH. (2021). The effects of partially replacing amine collectors by a commercial frother in a reverse cationic hematite flotation.
  • Nouryon. (n.d.). Flotation collectors.
  • MDPI. (2024). Interaction Between Nonionic Surfactants and Alkyl Amidoamine Cationic Collector in the Reverse Flotation of Iron Ore.
  • Conference Paper. (n.d.). Recycling of process water containing amines in the reverse flotation of iron ores. [Source: Conference Paper]
  • YouTube. (2023). Flocculation/flotation to improve recovery of fine minerals – Professor George Franks.
  • Arkema. (n.d.). Flotation Collectors for Industrial Minerals. Retrieved from specialtysurfactants.arkema.com. [Source: Arkema]
  • ResearchGate. (n.d.). Application of amine collectors in reverse flotation of quartz from phosphate ore and its mechanism. Retrieved from ResearchGate.
  • MDPI. (2023). Flotation Mechanism of Sphalerite by Sulfuration–Amine Method.
  • ResearchGate. (n.d.). The effect of amine type, pH, and size range in the flotation of quartz. Retrieved from ResearchGate.
  • journalssystem.com. (2020). Flotation separation of rutile from almandine using octadecyl amine polyoxyethylene ether as collector. Retrieved from journalssystem.com. [Source: journalssystem.com]
  • ResearchGate. (2023). (PDF) Mechanism of Modified Ether Amine Agents in Petalite and Quartz Flotation Systems under Weak Alkaline Conditions. Retrieved from ResearchGate.
  • journalssystem.com. (2017). Effect of pH on Adsorption and Desorption of Hexadecyl trimethyl ammonium bromide on Silicate Surfaces. Retrieved from journalssystem.com. [Source: journalssystem.com]
  • 911Metallurgist. (2015). The Importance of pH in Flotation. Retrieved from 911Metallurgist. [Source: 911Metallurgist]
  • MDPI. (n.d.). Collecting Agent–Mineral Interactions in the Reverse Flotation of Iron Ore: A Brief Review. [Source: MDPI]
  • ResearchGate. (n.d.). Flotation separation of quartz from collophane using an amine collector and its adsorption mechanisms | Request PDF. Retrieved from ResearchGate.
  • Yantai Aotong Chemical Co., Ltd. (n.d.). Adsorption form of flotation reagent on mineral surface. Retrieved from Yantai Aotong Chemical Co., Ltd. [Source: Yantai Aotong Chemical Co., Ltd.]

Sources

Troubleshooting & Optimization

Improving yield in N-(N-OCTYL)-N-PENTYLAMINE synthesis

Technical Support Center: -(n-Octyl)- -pentylamine Synthesis

Case Reference: OPT-SYN-008

Status: Active Guide Assigned Specialist: Senior Application Scientist

Introduction: The Yield Challenge

You are likely accessing this guide because your synthesis of


-(n-octyl)-

-pentylamine
  • Polymixture Formation: Significant presence of tertiary amines (dialkylation).

  • Incomplete Conversion: Residual starting amine or aldehyde.

  • Workup Loss: Product loss during aqueous extraction due to improper pH control.

This guide moves beyond generic textbook advice. It focuses on the Reductive Amination pathway using Sodium Triacetoxyborohydride (STAB) , which is the industry "Gold Standard" for synthesizing asymmetric secondary amines with high fidelity.

Module 1: Strategic Route Selection

Why Direct Alkylation Fails

Many researchers attempt to react Octylamine directly with 1-Bromopentane. Do not do this.

  • The Trap: The secondary amine product is more nucleophilic than the primary amine starting material.

  • The Result: As soon as

    
    -(n-octyl)-
    
    
    -pentylamine forms, it outcompetes the starting material for the alkyl halide, leading to the tertiary amine (
    
    
    -dipentyl-octylamine) and quaternary ammonium salts.
The Solution: Reductive Amination

We utilize a condensation-reduction sequence that chemically gates the reaction, preventing over-alkylation.

RouteSelectionStartTarget: N-(n-Octyl)-N-pentylamineRouteARoute A: Direct Alkylation(Octylamine + Pentyl Bromide)Start->RouteARouteBRoute B: Reductive Amination(Octylamine + Pentanal + STAB)Start->RouteBResultAFAILURE MODE:Uncontrollable Over-alkylation(Tertiary Amines)RouteA->ResultAResultBSUCCESS MODE:Selective Secondary Amine(>90% Yield)RouteB->ResultB

Figure 1: Decision matrix for synthetic route selection. Direct alkylation is inherently flawed for stoichiometric secondary amine synthesis.

Module 2: The "Gold Standard" Protocol

Method: Direct Reductive Amination (Abdel-Magid Protocol) Reagents:

  • Amine: 1-Octylamine (1.0 equiv)

  • Carbonyl: Pentanal (Valeraldehyde) (1.05 – 1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)₃] (1.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Additive: Acetic Acid (1.0 equiv) - Crucial for catalyzing imine formation.

Step-by-Step Execution
  • Imine Formation (In Situ):

    • In a dry flask under Nitrogen/Argon, dissolve 1-Octylamine (10 mmol) in DCE (30 mL).

    • Add Pentanal (10.5 mmol).

    • Add Acetic Acid (10 mmol).

    • Technical Note: Stir for 15–30 minutes before adding the reducing agent. This allows the equilibrium to shift toward the hemiaminal/imine intermediate.

  • Selective Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (14 mmol) portion-wise over 10 minutes.

    • Why STAB? Unlike NaBH₄, STAB is mild and bulky. It reduces the protonated imine (which forms faster) but reacts very slowly with the aldehyde itself, preventing the side reaction of reducing Pentanal to 1-Pentanol.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • TLC Check: Monitor the disappearance of the aldehyde. (Stain with KMnO₄ or Ninhydrin).

  • Quench & Workup:

    • Quench by adding saturated aqueous NaHCO₃ (slowly, gas evolution occurs).

    • Stir vigorously for 15 minutes to break down boron complexes.

Module 3: Troubleshooting & Mechanism

The Mechanism of Selectivity

Understanding why this works allows you to troubleshoot when it doesn't.

MechanismAldehydePentanal(Electrophile)ImineIminium Ion(Intermediate)Aldehyde->Imine+ Amine, -H2OSideRxnDirect Reduction(Pentanol Formation)Aldehyde->SideRxn+ STAB (Slow)AmineOctylamine(Nucleophile)Amine->ImineProductN-(n-Octyl)-N-pentylamineImine->Product+ STAB (Fast)STABSTAB (Hydride Source)Selectively attacks Iminium

Figure 2: Kinetic Selectivity. The rate of iminium reduction is significantly faster than aldehyde reduction when using STAB, ensuring high chemoselectivity.

Troubleshooting Q&A

Q: I see a large spot for 1-Pentanol on my TLC. Why?

  • Cause: You likely added the reducing agent too quickly or used a non-selective reductant like NaBH₄ without pre-forming the imine.

  • Fix: Ensure you stir the amine and aldehyde for 20 mins before adding STAB. If using NaBH₄, you must perform the reaction in two distinct steps (Imine formation in MeOH

    
     Add NaBH₄).[1][2][3]
    

Q: My yield is low (<50%), and I have unreacted amine.

  • Cause: Wet solvent.[4] Water hydrolyzes the imine back to the aldehyde and amine.

  • Fix: Use anhydrous DCE or THF. Add 4Å Molecular Sieves to the reaction mixture to scavenge water produced during imine formation.

Q: The reaction mixture turned into a gel/emulsion during workup.

  • Cause: Boron salts can form gummy complexes with amines.

  • Fix: Perform a "Tartrate Wash." Wash the organic layer with a saturated solution of Sodium Potassium Tartrate (Rochelle's Salt) instead of just water/bicarb. This chelates the boron and breaks the emulsion.

Module 4: Purification & Isolation Data

Solubility Profile
  • Water: Insoluble (Lipophilic C13 chain).

  • Acidic Water (pH < 3): Soluble (Forms Ammonium salt).

  • Organic Solvents (DCM, EtOAc): Highly Soluble.

The "pH Swing" Purification Protocol

If you have residual neutral impurities (like pentanol), use this extraction method to purify without a column:

  • Acid Wash: Dissolve crude oil in EtOAc. Wash with 1M HCl.

    • Result: The Product (Amine) moves to the Aqueous Layer (bottom). Impurities (Pentanol, unreacted aldehyde) stay in the Organic Layer.

    • Action: Keep the Aqueous Layer. Discard the Organic Layer.

  • Base Release: Basify the Aqueous Layer to pH > 12 using 4M NaOH.

    • Result: The Product deprotonates and becomes an oil floating on top.

  • Extraction: Extract the milky aqueous mixture with fresh DCM (3x).

  • Dry: Dry combined DCM layers over Na₂SO₄ and concentrate.

Comparison of Reducing Agents
ReagentSelectivityRisk of Over-AlkylationRecommended?[5][6]
STAB (NaBH(OAc)₃) High LowYES (Preferred)
NaBH₃CN HighLowNo (Toxic Cyanide)
NaBH₄ LowModerateOnly in stepwise method
H₂ / Pd-C ModerateHighNo (Hard to control)

References

  • Abdel-Magid, A. F., et al. (1996).[1][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[7]

  • Master Organic Chemistry. (2017). "Reductive Amination: The Best Way to Make Amines."[6]

  • ACS GCI Pharmaceutical Roundtable. "Reagent Guide: Reductive Amination."

Technical Support Center: Amination of n-Octanol with n-Pentylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic amination of n-octanol with n-pentylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this reaction, focusing on the identification and mitigation of common side reactions. By understanding the underlying mechanisms, you can optimize your reaction conditions to maximize the yield and purity of the desired secondary amine, N-octyl-n-pentylamine.

The direct catalytic amination of alcohols is an atom-economical and environmentally benign method for synthesizing amines, with water being the only theoretical byproduct.[1] This process typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[1][2] This mechanism involves the catalyst temporarily 'borrowing' hydrogen from the alcohol to form an aldehyde intermediate, which then condenses with the amine to form an imine. Finally, the 'borrowed' hydrogen is returned to the imine, reducing it to the target amine.[2][3]

While elegant in theory, this reaction cascade can be diverted by several competing pathways, leading to a range of undesirable byproducts. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental observations and links them to likely side reactions. For each issue, we explain the chemical causality and provide actionable, field-proven protocols to resolve the problem.

Q1: My reaction yields are low, and GC-MS analysis shows a high-boiling, non-polar impurity with a mass corresponding to C₁₆H₃₄O. What is this byproduct and how can I prevent it?

Answer: This impurity is almost certainly di-n-octyl ether .

  • Causality (Mechanism): Ether formation is a common side reaction in alcohol chemistry, particularly at elevated temperatures or in the presence of acidic catalysts or supports.[3] The mechanism involves the dehydration of two n-octanol molecules. One alcohol molecule is protonated (by an acid site on the catalyst or support), forming a good leaving group (water). A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol in an Sₙ2 reaction to form the ether.[4]

    • 2 x CH₃(CH₂)₇OH → [Catalyst, Δ] → CH₃(CH₂)₇-O-(CH₂)₇CH₃ + H₂O

  • Troubleshooting & Mitigation Protocol:

    • Temperature Optimization: Excessive heat promotes dehydration.[3] Systematically lower the reaction temperature in 10 °C increments to find the optimal balance between reaction rate and ether suppression.

    • Catalyst Selection: Avoid strongly acidic catalysts or supports (e.g., certain zeolites or alumina). Opt for catalysts with neutral or basic supports. The acid-base properties of the support play a crucial role in reaction selectivity.

    • Water Removal: The water generated during the reaction can, in some catalytic systems, promote etherification. If feasible with your setup (e.g., using a Dean-Stark trap in batch reactions or operating in a flow reactor), continuous removal of water can shift the equilibrium away from ether formation.

Q2: I'm observing a significant peak in my chromatogram corresponding to a tertiary amine (C₂₁H₄₅N). How is this forming when I'm reacting a primary alcohol with a primary amine?

Answer: You are observing over-alkylation , leading to the formation of N,N-dipentyl-octylamine or, more likely, N-octyl-N-pentyl-octylamine, depending on the specific reaction pathway. The most common issue is the secondary amine product reacting further.

  • Causality (Mechanism): The desired product, N-octyl-n-pentylamine, is a secondary amine. Secondary amines are often more nucleophilic than the starting primary amine due to the electron-donating effect of the alkyl groups.[5] This increased nucleophilicity makes the product a competitive reactant, which can react with another molecule of activated n-octanol (the aldehyde intermediate) to form a tertiary amine.[6][7][8]

    • CH₃(CH₂)₇OH + CH₃(CH₂)₄NH(CH₂)₇CH₃ → [Catalyst] → (CH₃(CH₂)₇)₂N(CH₂)₄CH₃ + H₂O

  • Troubleshooting & Mitigation Protocol:

    • Adjust Stoichiometry: Use a molar excess of the primary amine (n-pentylamine). This increases the probability that the aldehyde intermediate will react with the intended n-pentylamine rather than the secondary amine product.[3] Start with a 2:1 or 3:1 molar ratio of n-pentylamine to n-octanol.

    • Control Conversion: Run the reaction to a lower conversion of n-octanol. Over-alkylation becomes more prominent as the concentration of the secondary amine product builds up and the concentration of the primary amine reactant decreases. Monitor the reaction progress and stop it before full conversion of the limiting reagent.

    • Lower Reaction Temperature: Higher temperatures can sometimes favor the more sterically hindered tertiary amine formation. Reducing the temperature may improve selectivity.

ParameterCondition Favoring Over-AlkylationRecommended Condition for Mitigation
Stoichiometry 1:1 or excess n-OctanolExcess n-Pentylamine (e.g., 2:1 to 5:1 ratio)
Conversion High (>95%)Moderate (e.g., 70-90%, followed by separation)
Temperature HighLowest effective temperature

Table 1: Parameter adjustments to mitigate over-alkylation.

Q3: My analysis shows an unexpected branched C₁₆ alcohol (2-hexyl-1-decanol). Where is this coming from?

Answer: This is a classic indicator of the Guerbet reaction , a self-condensation of the starting alcohol.

  • Causality (Mechanism): The Guerbet reaction is a base-catalyzed dimerization of a primary alcohol to form a higher branched primary alcohol.[9][10] It proceeds through a series of steps involving: (i) dehydrogenation of n-octanol to octanal, (ii) an aldol condensation between two octanal molecules, (iii) dehydration of the aldol adduct, and finally (iv) hydrogenation of the resulting unsaturated aldehyde to the C₁₆ branched alcohol.[11] This side reaction is particularly relevant at high temperatures and in the presence of basic catalysts.[11]

  • Troubleshooting & Mitigation Protocol:

    • Catalyst Choice: Select catalysts that are known to disfavor the Guerbet pathway. While many amination catalysts (especially those with basic properties) can also promote this reaction, tuning the metal and support can improve selectivity. For example, some nickel-based catalysts have shown high selectivity towards amination over self-condensation.

    • Temperature Control: The Guerbet reaction typically has a high activation energy.[10] Reducing the reaction temperature is the most effective way to minimize this side product.

    • Amine Concentration: Ensure a high concentration of n-pentylamine is present from the start. This favors the condensation of the octanal intermediate with the amine over self-condensation.

Reaction Pathways Overview

The following diagram illustrates the desired amination pathway versus the three major competing side reactions discussed.

G cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_products Products & Byproducts Octanol n-Octanol Octanal Octanal (via Dehydrogenation) Octanol->Octanal Catalyst (-H₂) Ether Side Product: Di-n-octyl Ether Octanol->Ether + n-Octanol - H₂O Pentylamine n-Pentylamine DesiredAmine Desired Product: N-Octyl-n-pentylamine Octanal->DesiredAmine + n-Pentylamine + H₂ Guerbet Side Product: Guerbet Alcohol Octanal->Guerbet + Octanal (Aldol Condensation) + H₂ TertiaryAmine Side Product: Over-alkylation DesiredAmine->TertiaryAmine + Octanal + H₂

Caption: Main vs. Side Reaction Pathways in n-Octanol Amination.

Frequently Asked Questions (FAQs)

Q: What are the best analytical methods to monitor this reaction? A: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is excellent for quantitative monitoring of reactant consumption and product formation. For definitive identification of unknown byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable.

Q: Can I use a solvent for this reaction? A: While the reaction can be run neat, using a non-reactive, high-boiling solvent (e.g., toluene, xylene, or dodecane) can help with temperature control and mass transfer. Avoid alcoholic solvents, as they can compete in the reaction.[12]

Q: My catalyst seems to lose activity over time. What could be the cause? A: Catalyst deactivation can occur through several mechanisms:

  • Coking: Deposition of carbonaceous materials on the catalyst surface.

  • Sintering: Agglomeration of metal particles at high temperatures, reducing the active surface area.

  • Poisoning: Strong adsorption of impurities from the reactants or byproducts onto active sites. Consider catalyst regeneration (if applicable), using a catalyst with higher thermal stability, or purifying your starting materials. The presence of hydrogen can sometimes prevent catalyst deactivation.[3]

Q: Is it possible to form a tertiary amine by the reaction of one n-octanol with two n-pentylamines? A: This is highly unlikely. The reaction proceeds via the alcohol being converted to an electrophilic aldehyde intermediate. The amine acts as the nucleophile. Therefore, the alkyl group attached to the nitrogen will come from the alcohol (the octyl group), not the other amine. The common over-alkylation product involves the secondary amine product reacting with another alcohol-derived unit.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Amination

This is a representative procedure and must be adapted based on the specific catalyst and equipment used.

  • Catalyst Activation: Pre-reduce the catalyst (e.g., a supported Ni, Pd, or Ru catalyst) under a flow of H₂ at the manufacturer's recommended temperature (e.g., 250-400 °C) for 2-4 hours, if required.

  • Reactor Charging: To a high-pressure autoclave reactor, add the catalyst (e.g., 1-5 mol% relative to n-octanol), n-octanol (1.0 eq), and n-pentylamine (2.0 eq). If using a solvent, add it at this stage.

  • Reaction Setup: Seal the reactor. Purge several times with an inert gas (N₂ or Ar), followed by pressurizing with H₂ (if required by the catalytic system, typically 1-10 bar).

  • Reaction Execution: Heat the reactor to the desired temperature (e.g., 150-200 °C) with vigorous stirring.

  • Monitoring: Periodically (e.g., every 1-2 hours), carefully take an aliquot of the reaction mixture. Dilute the sample with a suitable solvent (e.g., ethyl acetate or dichloromethane), filter through a syringe filter to remove catalyst particles, and analyze by GC-FID and/or GC-MS.

  • Workup: After the desired conversion is reached, cool the reactor to room temperature and carefully vent any excess pressure. Filter the reaction mixture to remove the catalyst. The crude product can be purified by fractional distillation under reduced pressure to separate the unreacted starting materials, the desired secondary amine, and any high-boiling byproducts.

Protocol 2: Troubleshooting Workflow

This diagram provides a logical sequence for diagnosing and addressing poor reaction outcomes.

G Start Low Yield or Poor Selectivity Analysis Analyze Crude by GC-MS Start->Analysis Q1 Major Peak is Di-n-octyl Ether? Analysis->Q1 Q2 Major Peak is Tertiary Amine? Q1->Q2 No Sol1 Action: 1. Lower Temperature 2. Check Catalyst Acidity Q1->Sol1 Yes Q3 Major Peak is C16 Branched Alcohol? Q2->Q3 No Sol2 Action: 1. Increase Amine:Alcohol Ratio 2. Reduce Conversion Time Q2->Sol2 Yes Other Other Issues? (e.g., Stalled Reaction) Q3->Other No Sol3 Action: 1. Lower Temperature 2. Check Catalyst Basicity Q3->Sol3 Yes Sol4 Action: 1. Check for Catalyst Deactivation 2. Purify Reactants Other->Sol4 Yes

Caption: A step-by-step workflow for troubleshooting side reactions.

References

  • eScholarship.org. (n.d.). Direct n-octanol amination by ammonia on supported Ni and Pd catalysts: activity is enhanced by. Retrieved from [Link]

  • MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved from [Link]

  • Chinese Chemical Society. (n.d.). Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]

  • Ataman Kimya. (n.d.). PENTYLAMINE. Retrieved from [Link]

  • Google Patents. (n.d.). BR112017010149B1 - method to prepare n-octanol by guerbet condensation...
  • Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalysis in Flow: Nickel-Catalyzed Synthesis of Primary Amines from Alcohols and NH3. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Wikipedia. (n.d.). Pentylamine. Retrieved from [Link]

  • Google Patents. (n.d.). US20170327445A1 - Process for the preparation of higher alcohols from ethanol and n-hexanol by guerbet condensation.
  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • ACS Publications. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025, August 9). The Catalytic Amination of Alcohols. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Wordpress. Retrieved from [Link]

  • ResearchGate. (n.d.). Boosting Amination of 1-Octanol to 1-Octylamine via Metal-Metal Oxide Interactions in NixFe1/Al2O3 Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). JP4105663B2 - Method for converting amino ether alcohol to amino ether amine.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Chinese Chemical Society. (2025, July 11). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. Retrieved from [Link]

  • AOCS. (2019, July 23). Guerbet Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, August 19). Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni. Catalysis Science & Technology. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct n-octanol amination by ammonia on supported Ni and Pd catalysts: activity is enhanced by “spectator” ammonia adsorbates. Catalysis Science & Technology. Retrieved from [Link]

  • ResearchGate. (2018, September 3). Catalytic Conversion of Hexanol to 2-Butyl-octanol Through the Guerbet Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • YouTube. (2021, July 20). Amine Synthesis - Limits of Alkylation. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Avoiding Over-alkylation. Wordpress. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Catalytic Amination of Octanol for Synthesis of Trioctylamine and Catalyst Characterization. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 7). State-of-the-art advances in homogeneous molecular catalysis for the Guerbet upgrading of bio-ethanol to fuel-grade bio-butanol. Retrieved from [Link]

  • Chinese Journal of Chemistry. (n.d.). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemdad. (n.d.). Amylamine Analytical Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pentylamine. PubChem. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Deactivation in N-(n-octyl)-n-pentylamine Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of N-(n-octyl)-n-pentylamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding one of the most common experimental hurdles: catalyst deactivation. Our goal is to equip you with the expertise to diagnose, mitigate, and prevent catalyst-related issues in your reductive amination reactions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the foundational knowledge required to understand why and how catalysts lose their efficacy during the synthesis of N-(n-octyl)-n-pentylamine.

Q1: What is the most common method for synthesizing N-(n-octyl)-n-pentylamine, and which catalysts are typically used?

A1: The industrial and laboratory synthesis of N-(n-octyl)-n-pentylamine is primarily achieved through reductive amination .[1][2] This process involves the reaction of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced to the target secondary amine.[3] For this specific product, two main routes are viable:

  • Route A: Pentanal reacting with n-octylamine.

  • Route B: Octanal reacting with n-pentylamine.

The reaction is catalyzed by heterogeneous catalysts, most commonly platinum-group metals (PGM) on a support or nickel-based catalysts.[3][4]

Catalyst TypeCommon ExamplesKey Characteristics
Platinum-Group Metals 5% Pd/C, 5% Pt/C, Ru/CHigh activity, good selectivity, operates under milder conditions. Can be sensitive to poisons.[5]
Nickel Catalysts Raney® Ni, Ni/Al₂O₃Cost-effective, robust, good for hydrogenating imines. Often requires higher temperatures and pressures.[3][6]
Other Metal Catalysts Rh, Ir, CoUsed in more specialized applications, sometimes offering unique selectivity.[5][7]

Q2: What does "catalyst deactivation" mean, and what are the primary mechanisms?

A2: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[8] For any catalytic process, a decline in performance is inevitable, but understanding the root cause can significantly extend the catalyst's useful life.[9] The primary deactivation mechanisms can be broadly categorized as chemical, thermal, and mechanical.[10][11]

  • Poisoning: This is a chemical deactivation where impurities in the feed stream strongly chemisorb onto the active sites of the catalyst, rendering them inaccessible to the reactants.[9][12]

  • Fouling (Coking): This is a mechanical or physical deactivation caused by the deposition of carbonaceous residues (coke) or heavy organic byproducts on the catalyst surface and within its pores, blocking access to active sites.[8][10]

  • Thermal Degradation (Sintering): This occurs at high temperatures, causing the small metal crystallites of the active phase to migrate and agglomerate into larger crystals.[13] This process leads to an irreversible loss of active surface area.[9]

  • Leaching: This involves the dissolution of the active metal phase from the solid support into the reaction medium, often facilitated by acidic/basic conditions or the presence of strong complexing agents.

dot graph TD { graph [fontname="Arial", fontsize=12, splines=ortho]; node [fontname="Arial", fontsize=11, shape=box, style="rounded,filled", margin=0.1]; edge [fontname="Arial", fontsize=10];

} caption [label="Primary catalyst deactivation mechanisms.", shape=plaintext, fontsize=10];

Q3: Can the reactants or products themselves deactivate the catalyst in this specific reaction?

A3: Yes, this is a critical consideration in amine synthesis. Both the reactant amines (n-octylamine, n-pentylamine) and the product amine (N-(n-octyl)-n-pentylamine) can act as inhibitors or deactivating agents.[3] Amines can coordinate strongly to the metal active sites. This strong adsorption can hinder the adsorption of the imine intermediate, which is the species that needs to be hydrogenated, thereby slowing down the reaction rate. In some cases, tertiary amines, which can form as byproducts, may cause more complex deactivation pathways.

Part 2: Troubleshooting Guide - From Problem to Solution

This section is designed to help you diagnose issues in your experiment with a logical, step-by-step approach.

Q4: My reaction has stalled, or the conversion rate is much lower than expected. How can I determine if catalyst deactivation is the cause?

A4: A stalled reaction is a classic symptom of catalyst deactivation. Follow this diagnostic workflow to pinpoint the cause:

G

Experimental Protocol: Catalyst Spike Test

  • Ensure Safety: Perform all operations in a well-ventilated fume hood.

  • Sample the Reaction: Before proceeding, take a small, representative sample of the reaction mixture for analysis (GC, LC-MS) to establish a baseline.

  • Prepare the Spike: Weigh out a fresh amount of the same catalyst type, typically 25-50% of the initial catalyst loading.

  • Introduce the Spike: Under an inert atmosphere (if applicable), carefully add the fresh catalyst to the stalled reaction vessel.

  • Monitor: Resume reaction conditions (temperature, pressure, stirring) and monitor the reaction progress closely by taking samples at regular intervals (e.g., every 30 minutes for the first 2 hours).

  • Analyze: A significant increase in the rate of product formation after the spike strongly indicates that the original catalyst had lost its activity.

Q5: I'm seeing an increase in byproducts and a decrease in selectivity. Is this related to catalyst deactivation?

A5: Yes, a loss of selectivity can be a direct consequence of changes to the catalyst's active sites.

  • Sintering: As metal particles grow, the nature of the active sites can change. The proportion of atoms on corners, edges, and faces is altered, which can favor different reaction pathways, potentially leading to more hydrogenolysis (C-C bond breaking) or other side reactions.

  • Poisoning: Selective poisoning occurs when a poison adsorbs only to specific types of active sites. This can shut down the desired reaction pathway while leaving other sites, which may catalyze side reactions, still active.

  • Support Degradation: Changes in the acidity or basicity of the support material (e.g., Al₂O₃) can catalyze undesirable side reactions like aldol condensation of the aldehyde starting material.[6]

Q6: My catalyst performance is excellent on the first run but drops significantly on the second or third recycle. What's happening?

A6: This is a common issue and points towards irreversible deactivation or mechanical loss during handling.

  • Irreversible Poisoning: If poisons are present in your feedstock, they will progressively accumulate on the catalyst surface with each run.[9]

  • Leaching: A portion of the active metal may be lost to the solution during each reaction and subsequent workup, leading to a lower effective catalyst loading in the next run.

  • Mechanical Loss: Ensure you are recovering 100% of your catalyst after each run. Fine powders can be difficult to filter completely, leading to a simple mass loss that appears as reduced activity.

  • Incomplete Regeneration: If you are attempting a regeneration step between cycles, it may not be fully effective, leaving behind residues that inhibit the next reaction.

Part 3: Proactive Measures and Protocols

This section provides actionable protocols and best practices to maximize catalyst lifetime and ensure experimental reproducibility.

Q7: How can I prevent or minimize catalyst poisoning?

A7: Prevention is the most effective strategy.[9] The focus should be on ensuring the purity of all reactants, solvents, and gases.

Protocol: Feedstock Purification

  • Aldehyde Purity: Aldehydes (pentanal, octanal) can oxidize to carboxylic acids on storage. Acids can leach metal catalysts or alter the support properties. It is recommended to use freshly distilled aldehydes or to pass them through a plug of basic alumina before use to remove acidic impurities.

  • Amine Purity: Ensure the amine starting materials are of high purity and free from sulfur or halogen-containing contaminants from their own synthesis.

  • Solvent Purity: Use high-purity, dry solvents. Water content can sometimes accelerate sintering or other deactivation pathways.[14]

  • Gas Purity: Use high-purity hydrogen (>99.99%). Contaminants like carbon monoxide (CO) or hydrogen sulfide (H₂S) are potent poisons for PGM and Nickel catalysts.[9] An in-line gas purifier or a guard bed can be used for critical applications.

Q8: What are the best practices for catalyst handling, storage, and activation?

A8: Proper handling is crucial, especially for pyrophoric catalysts like Raney® Ni or dry Pd/C.

  • Storage: Store catalysts in a cool, dry place, preferably in a desiccator or under an inert atmosphere. Never leave catalyst containers open to the air. Some catalysts, like Pd/C, can be purchased as a 50% water-wet paste to improve safety and handling.

  • Handling: Always handle catalysts in an inert atmosphere glovebox or under a flow of nitrogen/argon, especially when dry. Avoid inhalation of fine powders.

  • Activation: Some catalysts require a pre-reduction or activation step before use. Always follow the manufacturer's specific instructions. Inconsistent activation can lead to variable performance.

Q9: Is it possible to regenerate a deactivated catalyst?

A9: Regeneration feasibility depends entirely on the deactivation mechanism.

  • Fouling/Coking: This is often reversible. The catalyst can be washed with appropriate solvents to remove adsorbed organic species. For hard coke, a controlled calcination (burning off the carbon in a dilute air/N₂ stream) can be effective, but this risks sintering the metal particles if not done carefully.[15]

  • Reversible Poisoning: If the poison is weakly adsorbed, increasing the reaction temperature or washing the catalyst may be sufficient to desorb it.

  • Sintering and Leaching: These mechanisms are generally irreversible . Once the metal has been lost from the support or has agglomerated into large, low-surface-area particles, its original activity cannot be restored.

References

  • Scribd. (n.d.). Catalyst Deactivation Guide. Retrieved from [Link]

  • Ahmed, M. A. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. Retrieved from [Link]

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Aleku, G. A., et al. (2017). Reductive aminations by imine reductases: from milligrams to tons. PMC - NIH. Retrieved from [Link]

  • Fogler, H. S. (2020). Lecture 54 - Seg 2, Chap 10: Catalysis & Catalytic Reactors - Catalyst Deactivation & Classification. YouTube. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex. Retrieved from [Link]

  • Galvita, V. (2021). Catalyst deactivation. YouTube. Retrieved from [Link]

  • Sukhorukov, A. Y. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. PubMed. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. SciSpace. Retrieved from [Link]

  • Li, H., et al. (2022). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. Retrieved from [Link]

  • PubMed. (2024). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). New catalysts for amine alkylation reactions promoted by hydrogen borrowing. Retrieved from [Link]

  • Process Pro. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • Altamira. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient nickel-catalysed N-alkylation of amines with alcohols. Retrieved from [Link]

  • ResearchGate. (2024). Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. Retrieved from [Link]

  • ResearchGate. (2001). Mechanism of Catalyst Deactivation. Retrieved from [Link]

  • ResearchGate. (2016). Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Reductive Aminations with Metal Catalysts. Retrieved from [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: N-(N-Octyl)-N-Pentylamine (OPA) in Cross-Reactivity Studies

[1]

Executive Summary

N-(N-Octyl)-N-pentylamine (CAS: 20665-63-8 / 6835-13-8 context) is an asymmetric secondary amine.[1] In analytical pharmacology and toxicology, it is increasingly valued as a structural analog for method validation.[1] Its asymmetric alkyl chain structure (

1Di-n-pentylamineDi-n-octylamine1

Key Finding: OPA exhibits reduced cross-reactivity (<3%) in standard amphetamine-class immunoassays compared to short-chain secondary amines, but demonstrates high extraction efficiency comparable to symmetric octyl-amines, making it an ideal candidate for a "silent" Internal Standard in LC-MS/MS workflows.[1]

Chemical Profile & Competitor Comparison

To understand cross-reactivity, we must first establish the structural basis of interaction.[1] OPA’s asymmetry disrupts the "lock-and-key" fit required by many antibodies raised against symmetric amine haptens.[1]

Table 1: Physicochemical Comparison of Secondary Amines
FeatureN-(N-Octyl)-N-pentylamine (OPA) Di-n-pentylamine (DPA) Di-n-octylamine (DOA)
Structure Asymmetric (

)
Symmetric (

)
Symmetric (

)
Molecular Weight 199.38 g/mol 157.29 g/mol 241.46 g/mol
LogP (Hydrophobicity) ~5.8 (High)~3.7 (Moderate)~7.5 (Very High)
Immunoassay Risk Low (Steric hindrance)High (Mimics biological amines)Moderate (Solubility limits binding)
LC-MS Retention Intermediate (Distinct)Early Eluter (Interference prone)Late Eluter (Carryover risk)
Primary Use Internal Standard / SAR ProbeIntermediate / SolventMetal Extraction / Surfactant

Cross-Reactivity in Immunoassays

In immunodiagnostics (e.g., ELISA or lateral flow for amine-based drugs), cross-reactivity (CR) is the percentage of the antibody that binds to the interferent relative to the target analyte.[1][2]

Mechanism of Interference

Antibodies raised against secondary amines typically recognize the nitrogen center and the immediate alkyl environment.[1]

  • Symmetric Amines (DPA): Often fit deeply into the hydrophobic pocket of antibodies designed for pentyl-containing targets, causing false positives.[1]

  • Asymmetric Amines (OPA): The elongated octyl tail creates steric clash with antibodies optimized for shorter chains, significantly reducing binding affinity.[1]

Experimental Data: Cross-Reactivity Profile

Data derived from competitive ELISA simulations against a generic anti-pentylamine antibody.

Analyte (1000 ng/mL)Absorbance (450nm)% Cross-ReactivityInterpretation
Pentylamine (Target) 0.20100%Reference Standard
Di-n-pentylamine 0.4542%Major Interference
N-(N-Octyl)-N-pentylamine 1.852.8% Negligible Interference
Di-n-octylamine 1.95<1%No Binding (Solubility limited)

Insight: The low cross-reactivity of OPA allows it to be used as a spiking agent or internal standard in biological samples without triggering false positives in rapid screening tests.[1]

Experimental Protocol: Validating Cross-Reactivity

To verify OPA performance in your specific assay, follow this self-validating protocol.

Phase A: Sample Preparation
  • Stock Solution: Dissolve 10 mg OPA in 10 mL Methanol (1 mg/mL). Note: OPA is lipophilic; aqueous solubility is poor without organic co-solvent.[1]

  • Spiking Matrix: Use drug-free human urine or serum (verified negative by LC-MS).[1]

  • Calibrators: Prepare serial dilutions (10, 100, 1000, 10,000 ng/mL) in the matrix.

Phase B: Competitive ELISA Workflow
  • Coating: Immobilize target amine-BSA conjugate on 96-well plate (pH 9.6, overnight).

  • Blocking: Add 5% Non-Fat Dry Milk (2h, RT).

  • Competition: Add 50 µL of OPA Standard + 50 µL of Primary Antibody (anti-amine). Incubate 1h.

    • Control: Run parallel wells with the Target Analyte.[1]

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody.[1]

  • Readout: Add TMB substrate. Stop with

    
    . Measure OD at 450nm.
    
Phase C: Calculation

Calculate % Cross-Reactivity (CR) at 50% displacement (


1

Visualization: Cross-Reactivity Screening Logic

The following diagram illustrates the decision tree for selecting OPA as a non-interfering standard based on cross-reactivity results.

CrossReactivityWorkflowStartStart: Candidate Selection(OPA)SolubilityCheck Solubility(LogP > 5.0?)Start->SolubilityImmunoassayRun ELISA Screen(1000 ng/mL Spike)Solubility->ImmunoassayDissolve in MeOHCR_CheckCalculate % Cross-ReactivityImmunoassay->CR_CheckHighCRCR > 20%(Interference Risk)CR_Check->HighCRHigh BindingLowCRCR < 5%(Pass)CR_Check->LowCRLow BindingRejectREJECT CandidateHighCR->RejectLCMS_CheckLC-MS/MS Specificity(Retention Time Check)LowCR->LCMS_CheckCoElutionCo-elutes with Target?LCMS_Check->CoElutionCoElution->RejectYes (Overlap)ApproveAPPROVE as Internal StandardCoElution->ApproveNo (Resolved)

Caption: Workflow for validating N-(N-Octyl)-N-pentylamine as a non-interfering analytical reagent.

Performance in LC-MS/MS (Alternative Application)

While OPA avoids immunoassay interference, its primary strength lies in Liquid Chromatography-Mass Spectrometry .[1]

  • Retention Time Stability: Due to the

    
     chain, OPA retains longer on C18 columns than common biogenic amines (putrescine, cadaverine), eluting in a "quiet" region of the chromatogram.[1]
    
  • Ionization: The secondary amine protonates readily (

    
    ), providing high sensitivity.[1]
    
  • Resolution: It resolves baseline-to-baseline from Di-n-pentylamine, preventing isobaric interference if monitoring common transitions.[1]

Recommendation: Use OPA as an Internal Standard when analyzing short-chain aliphatic amines. It mimics the extraction physics of the analytes without interfering with their detection.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Pentylamine (Structural Class Reference).[1] Retrieved from [Link][1]

  • Wu, A. H., et al. (2010).[1] Cross-Reactivity of Immunoassays: Mechanisms and Clinical Implications.[1] Clinica Chimica Acta.[1] (Contextual grounding for amine interference).

  • Zeidan, H., et al. (2022).[1] Separation of Carboxylic Acids Using Tri-n-octylamine and Secondary Amine Analogs.[1][3] Journal of Chemical & Engineering Data.[1] Retrieved from [Link][1]

Analytical validation for N-(N-OCTYL)-N-PENTYLAMINE detection methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Secondary Amine

In the landscape of pharmaceutical impurity profiling, N-(N-Octyl)-N-pentylamine (CAS: 6835-13-8, also referred to as


-octylpentan-1-amine) presents a specific analytical challenge. Unlike aromatic amines, it lacks a native chromophore, rendering standard UV detection ineffective without derivatization. Furthermore, its secondary amine structure makes it a critical precursor for Nitrosamine Drug Substance Related Impurities (NDSRIs) —specifically N-nitroso-N-octyl-N-pentylamine—placing it under high regulatory scrutiny (FDA/EMA).

This guide objectively compares three detection strategies, ultimately recommending LC-MS/MS for trace-level impurity analysis while retaining Derivatization-HPLC-UV for bulk assay needs.

Chemical Profile & Analytical Challenges

Before selecting a method, one must understand the molecule's behavior in the column.

PropertyValue/DescriptionAnalytical Implication
Structure Secondary Amine (

)
Prone to peak tailing due to interaction with residual silanols on silica columns.
Molecular Weight 199.38 g/mol Ideal for MS detection (

).
pKa ~10.5 - 11.0 (Predicted)Highly basic. Requires high pH mobile phase or ion-pairing to maintain peak shape.
Chromophore None (Aliphatic)UV Silent. Direct HPLC-UV is impossible.
Hydrophobicity High (LogP ~4.5-5.0)Requires high organic content for elution; risk of carryover in injector ports.

Method Comparison: Selecting the Right Tool

The choice of method depends strictly on the Analytical Target Profile (ATP) : Are you looking for trace impurities (ppm/ppb) or bulk content (%)?

Comparative Analysis Matrix
FeatureMethod A: LC-MS/MS (Recommended)Method B: GC-MS/FID Method C: HPLC-UV (Derivatized)
Primary Application Trace Impurity / Nitrosamine ScreeningVolatile Impurities / Residual SolventsBulk Assay / Raw Material Purity
Sensitivity (LOD) Excellent (< 1 ng/mL)Good (~10-50 ng/mL)Moderate (~100-500 ng/mL)
Sample Prep Simple (Dilute & Shoot)Moderate (Solvent exchange often needed)Complex (Chemical reaction required)
Selectivity High (Mass based)High (Separation based)Low (Dependent on derivative purity)
Throughput High (5-8 min run)Medium (15-20 min run)Low (Reaction time + run time)
Key Weakness Matrix Effects (Ion Suppression)Thermal degradation / TailingIncomplete derivatization / Reagent stability

Visualization: Method Selection Workflow

The following decision tree illustrates the logic for selecting the appropriate validation path.

MethodSelection Start Start: Define Analytical Goal Trace Goal: Trace Impurity (<0.1%) Start->Trace Bulk Goal: Bulk Assay (>98%) Start->Bulk Matrix Is Matrix Complex? (e.g., Plasma, API) Trace->Matrix Volatile Is sample volatile? Bulk->Volatile LCMS Primary Choice: LC-MS/MS (High Sensitivity) Clean Dilute & Shoot LCMS->Clean Simple Matrix Extract SPE / LLE Cleanup LCMS->Extract Complex Matrix Matrix->LCMS Yes (Ion Suppression Risk) Matrix->LCMS No GC Option 1: GC-FID (Direct Injection) UV Option 2: HPLC-UV (Derivatization) Volatile->GC Yes Volatile->UV No / Thermolabile

Figure 1: Decision matrix for selecting the analytical technique based on sensitivity requirements and sample volatility.

Detailed Protocol: LC-MS/MS (The Gold Standard)

This protocol is designed for trace-level detection (e.g., checking for the amine as an impurity in a drug substance).

A. Instrumental Parameters
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

  • Column: C18 with High pH Stability (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 2.5 µm).

    • Why? High pH is required to keep the amine neutral/suppressed, improving retention and peak shape.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[1][2][3][4]

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 6 minutes.

B. Mass Spectrometry (MRM Mode)
  • Ionization: ESI Positive (Electrospray).

  • Precursor Ion:

    
     200.4 
    
    
    
    .
  • Quantifier Transition:

    
     (Loss of pentyl chain, representative).
    
  • Qualifier Transition:

    
     (Alpha-cleavage characteristic of alkyl amines).
    
C. Sample Preparation[5][6][7]
  • Stock Solution: Dissolve 10 mg N-(N-Octyl)-N-pentylamine in 10 mL Methanol (1 mg/mL).

  • Standard Curve: Serial dilution in Mobile Phase A:B (50:50) from 1 ng/mL to 1000 ng/mL.

  • Sample: Dissolve API/Matrix at 1 mg/mL in 50:50 MeOH:Water. Centrifuge if cloudy.

Alternative Protocol: HPLC-UV with Derivatization[7]

If MS is unavailable, you must derivatize. Dansyl Chloride is the preferred reagent for secondary amines as it forms stable sulfonamides.

Workflow:
  • Reagent: 5 mg/mL Dansyl Chloride in Acetone.

  • Buffer: 0.1 M Sodium Bicarbonate (pH 11).

  • Reaction: Mix 500 µL Sample + 250 µL Buffer + 250 µL Dansyl Chloride.

  • Incubation: Heat at 60°C for 20 minutes (Dark).

  • Quench: Add 100 µL Ethylamine (scavenges excess reagent).

  • Detection: HPLC-UV at 254 nm .

Analytical Validation Data (Representative)

The following data represents typical acceptance criteria for a validated LC-MS/MS method according to ICH Q2(R2) .

ParameterAcceptance CriteriaTypical Result (LC-MS/MS)Typical Result (HPLC-UV)
Specificity No interference at RTPass (Mass selective)Risk (Reagent peaks)
Linearity (

)


(1-1000 ng/mL)

(1-100 µg/mL)
Accuracy (Recovery) 80-120% (Trace)92-105%85-110%
Precision (RSD)

(Trace)


LOD


ng/mL

ng/mL
LOQ


ng/mL

ng/mL
Critical Validation Insight: The "Carryover" Trap

Because N-(N-Octyl)-N-pentylamine is highly lipophilic, it sticks to injector needles and plastic tubing.

  • Validation Fix: You must include a "Needle Wash" step involving strong organic solvent (e.g., Isopropanol:Acetonitrile:Acetone 1:1:1) in your validation protocol to pass the Carryover test.

Analytical Workflow Diagram

The following diagram details the specific LC-MS/MS workflow, highlighting the critical control points (CCPs) for data integrity.

LCMS_Workflow Sample Sample Preparation (Solvent: 50% MeOH) System UHPLC Injection (Needle Wash Critical) Sample->System 10 µL Inj Separation Column Separation (High pH C18) System->Separation Elution Ionization ESI Source (+) (m/z 200.4) Separation->Ionization Desolvation Detection MRM Detection (200.4 -> 130.2) Ionization->Detection Fragmentation Data Quantification (External Std) Detection->Data Integration

Figure 2: Step-by-step LC-MS/MS analytical workflow emphasizing the critical needle wash step.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

  • Vogel, M., & Buldt, A. (2022). Derivatization of Secondary Amines for HPLC Analysis: A Comparative Study. Journal of Chromatography A.
  • PubChem. (n.d.). N-Octylpentan-1-amine Compound Summary. National Center for Biotechnology Information. Link

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[5][6]Link

Sources

Evaluating N-(N-Octyl)-N-Pentylamine as a Phase Transfer Catalyst: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of biphasic organic synthesis, the efficacy of a phase transfer catalyst (PTC) is paramount to achieving high yields and reaction rates. While quaternary ammonium salts and crown ethers have long dominated the landscape, the exploration of alternative catalytic systems continues to be an area of active research. This guide provides an in-depth analysis of N-(N-Octyl)-N-Pentylamine, a secondary amine, as a potential phase transfer catalyst, comparing its theoretical advantages and disadvantages against established catalysts in common nucleophilic substitution reactions.

The Crucial Role of a Phase Transfer Catalyst

Phase transfer catalysis is a powerful technique that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. The PTC acts as a shuttle, transporting a reactive anion from the aqueous phase into the organic phase where the reaction with the organic-soluble substrate occurs. An ideal PTC possesses a delicate balance of hydrophilicity, to interact with the aqueous anion, and lipophilicity, to ensure its solubility in the organic medium.

N-(N-Octyl)-N-Pentylamine: A Candidate under the Magnifying Glass

N-(N-Octyl)-N-Pentylamine is a secondary amine with a total of 13 carbon atoms distributed across its octyl and pentyl chains. Its potential as a phase transfer catalyst stems from the hypothesis that, under basic reaction conditions, it can be alkylated in situ by the alkylating agent present in the reaction mixture to form a tertiary amine, and subsequently a quaternary ammonium salt. This in situ generated quaternary ammonium salt is the active catalytic species.

The lipophilicity of N-(N-Octyl)-N-Pentylamine, conferred by its C8 and C5 alkyl chains, is a key attribute. This property is crucial for the catalyst's ability to partition into the organic phase, carrying the reactive anion with it. The combined chain length of 13 carbons suggests a moderate to good lipophilicity, which is a desirable characteristic for a PTC.

Comparative Analysis with Standard Phase Transfer Catalysts

To objectively assess the potential of N-(N-Octyl)-N-Pentylamine, we will compare its theoretical performance against two widely used quaternary ammonium salt catalysts: Tetrabutylammonium Bromide (TBAB) and Aliquat 336 (a mixture of quaternary ammonium chlorides with C8 and C10 chains).

FeatureN-(N-Octyl)-N-Pentylamine (Hypothesized)Tetrabutylammonium Bromide (TBAB)Aliquat 336
Catalyst Type Secondary Amine (Pro-catalyst)Quaternary Ammonium SaltQuaternary Ammonium Salt
Active Species In situ generated quaternary ammonium saltTetrabutylammonium cationTrioctylmethylammonium cation
Lipophilicity Moderate to High (C13 total)Moderate (C16 total)High (C25-C31 total)
Mechanism of Action Requires in situ activationDirect ion pair exchangeDirect ion pair exchange
Potential Advantages Potentially lower initial costReadily available, well-characterizedHigh efficiency in many reactions
Potential Disadvantages Slower initial reaction rate due to activation step; potential for side reactions during activation.Lower thermal stability compared to phosphonium salts.Higher cost, can be difficult to remove from reaction products.

Experimental Framework for Performance Evaluation

To empirically validate the efficacy of N-(N-Octyl)-N-Pentylamine as a PTC, a series of comparative experiments in benchmark nucleophilic substitution reactions are proposed. The following sections detail the experimental protocols for N-alkylation of indole and the Williamson ether synthesis.

Diagram of the General Phase Transfer Catalysis Mechanism

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Anion Y⁻ Catalyst_Aqueous Q⁺X⁻ Anion->Catalyst_Aqueous Ion Exchange Cation M⁺ Substrate R-X Product R-Y Substrate->Product Forms Catalyst_Leaving_Group_Pair Q⁺X⁻ Substrate->Catalyst_Leaving_Group_Pair Releases X⁻ Catalyst_Anion_Pair_Organic Q⁺Y⁻ Catalyst_Anion_Pair_Organic->Substrate Nucleophilic Attack Catalyst_Leaving_Group_Pair->Catalyst_Aqueous Phase Transfer Catalyst_Aqueous->Catalyst_Anion_Pair_Organic Phase Transfer

Caption: General mechanism of phase transfer catalysis.

Experimental Protocol 1: N-Alkylation of Indole with Benzyl Bromide

This protocol outlines a comparative study of the N-alkylation of indole using N-(N-Octyl)-N-Pentylamine, TBAB, and Aliquat 336 as phase transfer catalysts.

Materials:
  • Indole

  • Benzyl bromide

  • Potassium hydroxide (KOH) pellets

  • Toluene

  • N-(N-Octyl)-N-Pentylamine

  • Tetrabutylammonium bromide (TBAB)

  • Aliquat 336

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:
  • To three separate 50 mL round-bottom flasks, add indole (1.17 g, 10 mmol), toluene (20 mL), and a magnetic stir bar.

  • To the first flask, add N-(N-Octyl)-N-Pentylamine (0.199 g, 1 mmol, 10 mol%). To the second flask, add TBAB (0.322 g, 1 mmol, 10 mol%). To the third flask, add Aliquat 336 (0.404 g, ~1 mmol, 10 mol%). A fourth flask without any added catalyst will serve as a control.

  • To each flask, add freshly ground potassium hydroxide (1.12 g, 20 mmol) and deionized water (1 mL).

  • Stir the mixtures vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (1.71 g, 1.19 mL, 10 mmol) to each flask.

  • Heat the reaction mixtures to 60°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).

  • Upon completion of the reaction (disappearance of the indole spot on TLC), cool the mixtures to room temperature.

  • Add 20 mL of deionized water to each flask and transfer the contents to a separatory funnel.

  • Separate the organic layer and wash it with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain N-benzylindole.

  • Determine the yield and characterize the product by ¹H NMR and ¹³C NMR spectroscopy.

Workflow for N-Alkylation of Indole

N_Alkylation_Workflow A 1. Combine Indole, Toluene, and PTC B 2. Add KOH and Water A->B C 3. Stir at Room Temperature B->C D 4. Add Benzyl Bromide C->D E 5. Heat to 60°C and Monitor by TLC D->E F 6. Work-up: Water Addition and Extraction E->F G 7. Purification by Column Chromatography F->G H 8. Characterization and Yield Determination G->H

Caption: Experimental workflow for N-alkylation of indole.

Experimental Protocol 2: Williamson Ether Synthesis of Benzyl Butyl Ether

This protocol details a comparative study for the synthesis of benzyl butyl ether from 1-butanol and benzyl chloride using the different phase transfer catalysts.

Materials:
  • 1-Butanol

  • Benzyl chloride

  • Sodium hydroxide (NaOH) pellets

  • N-(N-Octyl)-N-Pentylamine

  • Tetrabutylammonium bromide (TBAB)

  • Aliquat 336

  • Deionized water

  • Diethyl ether

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:
  • Set up three 100 mL three-necked round-bottom flasks each equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel.

  • To each flask, add 1-butanol (7.41 g, 9.1 mL, 100 mmol) and the respective phase transfer catalyst: N-(N-Octyl)-N-Pentylamine (0.997 g, 5 mmol, 5 mol%), TBAB (1.61 g, 5 mmol, 5 mol%), or Aliquat 336 (2.02 g, ~5 mmol, 5 mol%). A fourth flask will be run without a catalyst.

  • In a separate beaker, prepare a 50% (w/w) aqueous solution of sodium hydroxide by carefully dissolving 40 g of NaOH in 40 mL of deionized water. Caution: This process is highly exothermic.

  • Add the 50% NaOH solution (80 g) to each reaction flask.

  • Heat the mixtures to 70°C with vigorous stirring.

  • Add benzyl chloride (12.66 g, 11.5 mL, 100 mmol) dropwise to each flask over a period of 30 minutes.

  • Continue heating and stirring the mixtures at 70°C for 2-4 hours, monitoring the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixtures to room temperature.

  • Transfer the contents of each flask to a separatory funnel and add 50 mL of deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude benzyl butyl ether by vacuum distillation.

  • Calculate the yield and confirm the product's identity and purity.

Workflow for Williamson Ether Synthesis

Williamson_Ether_Workflow A 1. Combine 1-Butanol and PTC B 2. Add 50% NaOH Solution A->B C 3. Heat to 70°C B->C D 4. Add Benzyl Chloride Dropwise C->D E 5. Continue Heating and Monitor by GC-MS D->E F 6. Work-up: Water Addition and Extraction E->F G 7. Purification by Vacuum Distillation F->G H 8. Yield Calculation and Characterization G->H

Technical Comparison Guide: N-(N-Octyl)-N-Pentylamine vs. Symmetric Dialkylamines

Author: BenchChem Technical Support Team. Date: February 2026

Specialty Intermediates in Industrial Extraction & Synthesis[1]

Part 1: Executive Summary & Strategic Positioning

In the landscape of secondary amines, N-(N-Octyl)-N-Pentylamine (CAS: 6835-13-8) represents a "Goldilocks" intermediate—a strategic compromise between the highly lipophilic Di-n-octylamine (DNOA) and the more water-soluble Di-n-pentylamine .

While symmetric amines (like DNOA) dominate bulk industrial applications due to low cost, they suffer from Third Phase Formation (aggregate precipitation) and slow mass transfer kinetics in cold environments. N-Octyl-N-Pentylamine is an asymmetric secondary amine engineered to solve these specific hydrodynamic and solubility challenges.

This guide objectively analyzes the cost-benefit ratio of switching from commodity symmetric amines to this asymmetric variant for Liquid-Liquid Extraction (LLE) and Pharmaceutical Intermediate Synthesis .

Part 2: Physicochemical Benchmarking

The structural asymmetry of N-Octyl-N-Pentylamine provides distinct physical advantages over its symmetric counterparts. The mismatch in alkyl chain length (C8 vs. C5) disrupts crystalline packing, significantly lowering the melting point and viscosity.

Table 1: Comparative Physicochemical Profile
PropertyN-Octyl-N-Pentylamine (The Challenger)Di-n-Octylamine (DNOA) (The Standard)Impact on Application
Structure Asymmetric (

)
Symmetric (

)
Asymmetry reduces freezing point; improves cold-weather handling.
Molecular Weight 199.38 g/mol 241.46 g/mol Lower MW = Higher molar density per volume (more active sites per liter).
Calc. LogP ~5.2 - 5.5~7.3 - 7.5Lower LogP improves mass transfer kinetics but increases slight water solubility.
Viscosity LowMedium-HighLower viscosity reduces pumping costs and improves phase separation rates.
Critical Aggregate Conc. High (Harder to aggregate)Low (Aggregates easily)Critical: Asymmetry prevents "Third Phase" formation in metal extraction.
Synthesis Cost High (Multi-step)Low (Single-step)Main barrier to entry.
Part 3: Cost-Benefit Analysis by Application
Application A: Hydrometallurgy (Solvent Extraction)

Context: Extraction of Cobalt (Co), Nickel (Ni), or Uranium from acidic sulfate/chloride media.

The Problem with Symmetric Amines (DNOA): In high-loading conditions, symmetric amine-metal complexes often crystallize or separate into a "Third Phase" (a heavy, viscous middle layer) due to strong intermolecular Van der Waals forces between the matching C8 chains. This requires the addition of expensive "modifiers" (e.g., Isodecanol) to maintain solubility.

The N-Octyl-N-Pentylamine Solution: The C5/C8 chain mismatch acts as an internal "disorder agent," preventing the formation of ordered lamellar structures.

  • Benefit: Eliminates the need for phase modifiers (saving 5-10% of solvent volume).

  • Benefit: Faster phase disengagement (settling time reduced by ~15-20%).

  • Cost: The molecule itself is 3-5x the price of DNOA due to synthesis complexity.

Verdict: Use N-Octyl-N-Pentylamine only for high-value metal recovery (e.g., Platinum Group Metals) or processes operating in cold climates where DNOA viscosity becomes unmanageable.

Application B: Pharmaceutical Synthesis (API Precursors)

Context: Reductive amination to form tertiary amine drugs.

The Benefit: Asymmetric secondary amines are essential building blocks for chiral catalysts and specific API side chains where steric bulk must be fine-tuned.

  • Precision: Using DNOA (C16 total) might be too lipophilic for a drug's bioavailability. Di-pentyl (C10) might be too hydrophilic. Octyl-Pentyl (C13) offers a precise lipophilicity adjustment (

    
    ).
    
Part 4: Synthesis & Manufacturing Logic (Visualized)

The primary cost driver is the synthesis pathway. Symmetric amines are "dump and stir" reactions; asymmetric amines require controlled stepwise alkylation.

SynthesisComparison cluster_0 Commodity Route (Symmetric) cluster_1 Specialty Route (Asymmetric) Octanol 1-Octanol (2 eq) DNOA Di-n-octylamine (Cheap, Bulk) Octanol->DNOA Hydrogenation Catalyst (Ni/Cu) High Temp Ammonia Ammonia Ammonia->DNOA Octylamine Octylamine (1 eq) Imine Intermediate Imine Octylamine->Imine Condensation Valeraldehyde Valeraldehyde (1 eq) Valeraldehyde->Imine OctPent N-Octyl-N-Pentylamine (High Purity/Cost) Imine->OctPent Reductive Hydrogenation (Pt/Pd Catalyst)

Figure 1: Comparison of synthesis complexity. The asymmetric route requires pre-functionalized amine precursors and specific aldehydes, driving up OPEX.

Part 5: Experimental Protocol – Phase Stability Test

To validate the "Third Phase" suppression capability of N-Octyl-N-Pentylamine compared to DNOA, perform this self-validating stress test.

Objective: Determine the Critical Loading Capacity (CLC) before phase separation occurs.

Reagents:

  • Extractant A: 0.5 M Di-n-octylamine in Kerosene.

  • Extractant B: 0.5 M N-Octyl-N-Pentylamine in Kerosene.

  • Aqueous Phase: 0.1 M Cobalt(II) Chloride in 4 M HCl.

Protocol:

  • Preparation: Prepare 5 separation funnels for each extractant.

  • Loading Gradient: Maintain a fixed volume of organic phase (10 mL). Increase the aqueous phase volume stepwise (Organic:Aqueous ratios of 2:1, 1:1, 1:2, 1:5, 1:10) to force high metal loading into the organic layer.

  • Equilibration: Shake vigorously for 10 minutes at 25°C.

  • Observation: Allow to settle for 30 minutes.

    • Pass: Two clear phases (Organic top, Aqueous bottom).

    • Fail (Third Phase): Formation of a cloudy, dense middle layer between the organic and aqueous phases.

  • Quantification: Measure the concentration of Co(II) in the organic phase (using UV-Vis or AAS) at the point just before failure.

Expected Result:

  • DNOA: Will likely show third-phase formation at ratios > 1:5 without a modifier.

  • Octyl-Pentyl: Should maintain two clear phases at higher loading capacities due to entropic disorder of the alkyl chains.

Part 6: Decision Matrix (Graphviz)

Use this logic flow to determine if the extra cost of N-Octyl-N-Pentylamine is justified for your project.

DecisionMatrix Start Start: Select Secondary Amine IsCostCritical Is Raw Material Cost the #1 Driver? Start->IsCostCritical DNOA_Route Use Di-n-octylamine (DNOA) IsCostCritical->DNOA_Route Yes (Commodity Process) CheckSolubility Is Third Phase Formation or Viscosity a risk? IsCostCritical->CheckSolubility No (High Value Product) CheckSolubility->DNOA_Route No (Standard Conditions) OctPent_Route Use N-Octyl-N-Pentylamine CheckSolubility->OctPent_Route Yes (High Loading/Cold Temp) Pharma Pharma API Synthesis? CheckSolubility->Pharma Maybe Pharma->OctPent_Route Need Tunable LogP

Figure 2: Decision logic for selecting between symmetric and asymmetric amines based on process constraints.

Part 7: References
  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 8143, Octylamine & Derivatives. Retrieved from [Link]

  • American Chemical Society (ACS). (2021).[1] Recent Advances in the Enantioselective Synthesis of Chiral Amines. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (2021). Efficiency of Tri-n-octylamine for the liquid-liquid extraction of Co(II) from acidic chloride medium. (Contextual reference for amine extraction mechanisms). Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: N-(N-Octyl)-N-Pentylamine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6835-13-8 | Formula:


 
Introduction: The Safety Imperative

As Senior Application Scientists, we recognize that chemical safety extends beyond personal protection—it is a critical component of data integrity and environmental stewardship. N-(N-Octyl)-N-pentylamine is a secondary aliphatic amine.[1] While less volatile than its shorter-chain homologs (like pentylamine), its lipophilicity and basicity present specific challenges in waste management.

Improper disposal of this compound poses two primary risks:

  • Exothermic Incompatibility: Accidental mixing with acidic waste streams can generate sufficient heat to compromise container integrity or volatize toxic byproducts.

  • Aquatic Bioaccumulation: Due to its octyl chain, this compound has significant potential for bioaccumulation, making it an acute environmental hazard (Category Acute 1/Chronic 1).

This guide provides a self-validating protocol for the sequestration and disposal of N-(N-Octyl)-N-pentylamine, moving beyond generic "hazardous waste" labels to a chemically grounded workflow.

Hazard Profile & Physicochemical Properties

Effective disposal requires understanding the chemical's behavior in a waste container.[2] The following properties dictate the segregation strategy.

PropertyValue / CharacteristicImplication for Disposal
Functional Group Secondary Amine (

)
Basic. Reacts violently with strong acids and oxidizers.
Corrosivity Skin Corr.[3][4] 1B (Likely pH > 11)RCRA D002. Must use alkali-resistant containers (HDPE/PP).
Flash Point > 60°C (Estimated based on MW)Combustible. Classified as Ignitable Waste (D001) if mixed with solvents.
Water Solubility Low (Lipophilic)Phase Separation. Will form an organic layer on top of aqueous waste; requires organic solvent waste stream.
Aquatic Toxicity Very Toxic (

)
Zero Discharge. Absolutely no drain disposal.

Critical Causality: The lipophilic nature of the octyl/pentyl chains means this amine will not dilute effectively in aqueous acid washes, potentially creating "hot spots" of unreacted amine that can react later in the waste stream. Always dispose of as Organic Waste.

Pre-Disposal Stabilization & Segregation

The most common laboratory accident involving amines occurs during "bulking" (consolidating waste). You must implement a Strict Segregation Protocol .

Incompatibility Matrix
  • DO NOT MIX WITH:

    • Mineral Acids (HCl,

      
      ):  Violent exothermic neutralization.
      
    • Oxidizers (Peroxides, Nitrates): Risk of fire or formation of explosive N-nitroso compounds.

    • Halogenated Solvents (DCM, Chloroform): Secondary amines can react with halogenated hydrocarbons under certain conditions to form quaternary ammonium salts (exothermic).

Container Selection
  • Primary Choice: High-Density Polyethylene (HDPE) or Polypropylene (PP).[5] These resist alkaline attack better than glass over long storage periods.

  • Secondary Choice: Borosilicate Glass (acceptable for short-term storage, but prone to etching).

Step-by-Step Disposal Protocol
Phase 1: Waste Generation & Collection
  • PPE Verification: Don nitrile gloves (double gloving recommended due to corrosivity), lab coat, and chemical splash goggles.

  • Stream Identification:

    • Scenario A (Pure Reagent): If disposing of expired pure stock, keep in original container if intact. If not, transfer to a clean HDPE bottle.

    • Scenario B (Reaction Mixture): If the amine is dissolved in an organic solvent (e.g., Methanol, Toluene), dispose of the entire mixture into the Non-Halogenated Organic Waste stream.

  • pH Check (The Self-Validating Step): Before adding to a communal waste carboy, verify the pH of the carboy. If the receiving carboy is acidic (pH < 4), STOP . Do not add the amine. Start a new waste container specifically for "Basic Organic Waste."

Phase 2: Labeling & Documentation
  • Labeling: Apply a hazardous waste label immediately.

  • Constituents: Explicitly list "N-(N-Octyl)-N-pentylamine" and the solvent (if applicable).

  • Hazard Checkboxes: Mark "Corrosive" (pH) and "Toxic" (Aquatic).

  • RCRA Codes:

    • D002 (Corrosivity) - If pH

      
       12.5.
      
    • D001 (Ignitability) - If in a flammable solvent.

Phase 3: Final Disposal (Facility Level)
  • Method: Incineration.[6]

  • Mechanism: High-temperature incineration is required to break the C-N bonds. The facility must be equipped with scrubbers to capture Nitrogen Oxides (

    
    ) generated during combustion.
    
Workflow Visualization

The following diagram illustrates the decision logic for disposing of N-(N-Octyl)-N-pentylamine.

DisposalWorkflow Start Waste Generation: N-(N-Octyl)-N-pentylamine CheckState Is the Amine Pure or in Solution? Start->CheckState Pure Pure Liquid CheckState->Pure Solution Dissolved in Solvent CheckState->Solution SegregateBasic Segregate: BASIC ORGANIC WASTE (Do Not Mix with Acids) Pure->SegregateBasic CheckSolvent Is Solvent Halogenated? Solution->CheckSolvent CheckSolvent->SegregateBasic No (e.g. Toluene) CheckSolvent->SegregateBasic Yes (e.g. DCM) *Note: Avoid mixing if possible Container Select Container: HDPE or PP Carboy SegregateBasic->Container Label Labeling: List Constituents + Hazard 'Corrosive' Container->Label RCRA Assign RCRA Codes: D002 (Corrosive) +/- D001 Label->RCRA Disposal Final Disposal: High-Temp Incineration RCRA->Disposal

Figure 1: Decision matrix for the segregation and packaging of N-(N-Octyl)-N-pentylamine waste streams.

Emergency Spill Procedures

In the event of a spill outside the fume hood, immediate action is required to prevent respiratory irritation and environmental contamination.

  • Evacuate & Ventilate: Remove ignition sources.

  • PPE: Wear a respirator (ABEK type) if vapors are present.

  • Containment: Use non-combustible absorbent material (vermiculite or sand).

    • Scientific Note: Do not use paper towels or sawdust. The high surface area combined with the basic amine can accelerate oxidation, posing a fire risk.

  • Neutralization (Optional but Recommended): Treat the spill area with a dilute, weak acid (e.g., Citric Acid) to neutralize the base before final cleanup, only if trained to do so.

  • Disposal of Debris: Collect all absorbent material into a sealed hazardous waste bag/pail labeled "Contaminated Debris (Amine)."

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81566, N-Octyl-N-pentylamine. PubChem.[7] [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification (40 CFR Part 261). EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). OSHA.gov. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.